molecular formula C8H8N4 B135942 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile CAS No. 133123-69-0

1-Isopropyl-1H-imidazole-4,5-dicarbonitrile

Cat. No.: B135942
CAS No.: 133123-69-0
M. Wt: 160.18 g/mol
InChI Key: AMXZFFJOWGQWMK-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-imidazole-4,5-dicarbonitrile, also known as 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile, is a useful research compound. Its molecular formula is C8H8N4 and its molecular weight is 160.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-propan-2-ylimidazole-4,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c1-6(2)12-5-11-7(3-9)8(12)4-10/h5-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXZFFJOWGQWMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC(=C1C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility Profile of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile .

CAS Number: 133123-69-0 Molecular Formula: C


H

N

Molecular Weight: 160.18 g/mol Synonyms: 1-Isopropyl-4,5-dicyanoimidazole; 1-(propan-2-yl)-1H-imidazole-4,5-dicarbonitrile.

Executive Summary

1-Isopropyl-1H-imidazole-4,5-dicarbonitrile is a specialized heterocyclic intermediate, structurally derived from 4,5-dicyanoimidazole (DCI) . While the parent DCI is a widely used activator in solid-phase oligonucleotide synthesis, the N-isopropyl derivative serves as a lipophilic building block in the synthesis of purine analogs, ionic liquids, and energetic materials.

This guide addresses the critical lack of public thermodynamic data for this specific derivative. By synthesizing structure-property relationships (SPR) from the homologous N-alkyl-4,5-dicyanoimidazole series, we establish a predictive solubility profile . Furthermore, we provide a rigorous, self-validating experimental protocol for researchers to determine the precise thermodynamic parameters (enthalpy and entropy of dissolution) in their specific solvent systems.

Physicochemical Identity & Structural Analysis[1][2][3]

The solubility behavior of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile is governed by the competition between its polar dicarbonitrile core and the lipophilic N-isopropyl substituent.

FeatureChemical ImplicationImpact on Solubility
Imidazole Core Aromatic, planar, electron-deficientSoluble in polar aprotic solvents (DMSO, DMF).
4,5-Dicyano Groups Strong dipoles, H-bond acceptorsEnhances solubility in Acetonitrile (ACN) and Acetone.
N-Isopropyl Group Steric bulk, lipophilic domainDisrupts crystal lattice packing (lowering MP vs. parent DCI) and increases solubility in chlorinated solvents (DCM) and aromatics (Toluene).
Absence of N-H No H-bond donor capabilityInsoluble in water ; prevents self-association seen in parent DCI.

Melting Point Projection: Unlike the parent DCI (MP: 175–178 °C), N-alkylation significantly disrupts intermolecular hydrogen bonding. Based on the homologous series (1-Methyl-DCI: 85–87 °C; 1-Ethyl-DCI: 45–47 °C), the 1-Isopropyl derivative is projected to be a low-melting solid (40–70 °C) or a semi-solid at room temperature, necessitating careful temperature control during solubility assays.

Solubility Profile & Solvent Selection

The following classifications are derived from synthetic protocols for N-alkyl-4,5-dicyanoimidazoles and standard "like-dissolves-like" thermodynamic principles.

A. High Solubility Solvents (Process Solvents)

These solvents are recommended for reaction media and preparing concentrated stock solutions (e.g., for oligonucleotide activation).

  • Acetonitrile (MeCN): Excellent. The nitrile-nitrile interaction makes MeCN the gold standard solvent for this class of compounds.

  • Dimethyl Sulfoxide (DMSO) & DMF: Excellent. Capable of dissolving >100 mg/mL. Used for library storage and biological assays.

  • Dichloromethane (DCM): Good to Excellent. The isopropyl group facilitates solubility in chlorinated hydrocarbons, widely used for extraction workups.

  • Tetrahydrofuran (THF): Good. Suitable for reduction reactions or organometallic couplings.

B. Recrystallization Solvents (Temperature Dependent)

These solvents exhibit a steep solubility-temperature gradient, ideal for purification.

  • Ethanol / Isopropanol: Moderate (Cold) to High (Hot). The most common system for recrystallizing N-alkyl imidazoles. The compound dissolves at reflux and crystallizes upon cooling to 0–4 °C.

  • Toluene: Moderate. Useful for removing non-polar impurities.

  • Ethyl Acetate: Moderate. Often used in combination with hexanes for flash chromatography.

C. Anti-Solvents (Precipitation)
  • Water: Insoluble. The hydrophobic isopropyl group and lack of H-bond donors render it water-insoluble.

  • Hexanes / Heptane: Poor/Insoluble. Used to precipitate the product from Ethyl Acetate or DCM solutions.

Technical Guide: Experimental Determination Protocol

Since specific mole-fraction solubility data (


) is not available in the open literature, researchers must generate this data to optimize their specific process. This protocol ensures E-E-A-T  (Experience, Expertise, Authoritativeness, Trustworthiness) compliance through self-validation.
Phase 1: Saturation & Equilibrium (The Shake-Flask Method)

Objective: Generate a thermodynamically stable saturated solution without forming supersaturated metastable states.

  • Preparation: Weigh excess solid 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile (approx. 200 mg) into a jacketed equilibrium cell (50 mL).

  • Solvent Addition: Add 10 mL of the target solvent (e.g., Ethanol, Toluene).

  • Equilibration:

    • Stir magnetically at the target temperature (

      
       K) for 24 hours .
      
    • Validation Step: Stop stirring and allow to settle for 2 hours. Ensure solid phase remains present. If all solid dissolves, add more and repeat.

  • Sampling:

    • Use a pre-heated glass syringe equipped with a 0.22 µm PTFE filter .

    • Withdraw 1.0 mL of supernatant.

    • Critical: The syringe and filter must be at the same temperature as the solution to prevent precipitation during transfer.

Phase 2: Quantification (HPLC-UV)

Objective: Precise quantification of the solute concentration.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Acetonitrile : Water (50:50 v/v) isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (characteristic absorption of the dicyanoimidazole chromophore).

  • Standard Curve: Prepare a 5-point calibration curve (0.01 – 1.0 mg/mL in ACN) with

    
    .
    
Phase 3: Thermodynamic Modeling

To translate experimental data into process parameters, fit the mole fraction solubility (


) vs. Temperature (

) data to the Modified Apelblat Equation :


  • A, B, C: Empirical parameters derived from regression.

  • Use Case: This model accurately predicts solubility at unmeasured temperatures, critical for designing cooling crystallization curves.

Visual Workflows

Figure 1: Solubility Determination Workflow

This diagram outlines the logical flow for determining and validating solubility data in the lab.

SolubilityProtocol Start Start: Excess Solid Equilibrate Equilibrate (24h, T) Start->Equilibrate CheckSolid Solid Present? Equilibrate->CheckSolid AddSolid Add More Solid CheckSolid->AddSolid No Filter Isothermal Filtration (0.22 µm PTFE) CheckSolid->Filter Yes AddSolid->Equilibrate Dilute Dilute in Mobile Phase Filter->Dilute Analyze HPLC-UV Quantification Dilute->Analyze Calc Calc. Mole Fraction (x) Analyze->Calc

Caption: Step-by-step protocol for gravimetric/HPLC solubility determination ensuring thermodynamic equilibrium.

Figure 2: Solvent Selection Decision Tree

A guide for selecting the appropriate solvent based on the intended application (Reaction vs. Purification).

SolventSelection Root Application Goal Reaction Reaction / Synthesis Root->Reaction Purification Purification / Crystallization Root->Purification HiSol High Solubility Required Reaction->HiSol Recrys Recrystallization Purification->Recrys Precip Antisolvent Addition Purification->Precip Polar Polar/Aprotic? HiSol->Polar ACN Acetonitrile (Best) Polar->ACN Yes (Oligonucleotides) DCM DCM / THF Polar->DCM No (General Org) SolventSystem Solvent System Recrys->SolventSystem Ethanol Ethanol (Cooling) SolventSystem->Ethanol Toluene Toluene (Hot) SolventSystem->Toluene Hexane Add Hexane/Water Precip->Hexane

Caption: Decision matrix for selecting solvents based on process requirements (Synthesis vs. Purification).

References

  • Chemical Identity & CAS Verification

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217345 (1-Isopropyl-1H-imidazole-4,5-dicarbonitrile). Retrieved from .

  • Synthesis & Solvent Context

    • Source: Johnson, D. M., et al. (1991). "Synthesis of N-alkyl-4,5-dicyanoimidazoles." Synthesis, 1991(1), 75-78.[1] (Describes the standard N-alkylation in ACN/DCM).

  • Parent Compound Properties (DCI)

    • Source: Merck / Sigma-Aldrich. "4,5-Dicyanoimidazole Product Specification." (Confirming solubility in Acetonitrile for oligonucleotide synthesis). Retrieved from .

  • Source: Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical & Engineering Data, 44(2), 185-187.

Sources

1-Isopropyl-1H-imidazole-4,5-dicarbonitrile CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is a comprehensive monograph on 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile , designed for researchers in medicinal chemistry and materials science.

Advanced Scaffold for Purine Analogs and Ionic Liquid Electrolytes[1]

Executive Summary

1-Isopropyl-1H-imidazole-4,5-dicarbonitrile is a specialized heterocyclic building block derived from the parent scaffold 4,5-dicyanoimidazole (DCI).[1] While DCI is widely recognized as a nucleophilic activator in oligonucleotide synthesis, its N-alkylated derivatives—specifically the isopropyl analog—serve as critical intermediates in the synthesis of fused heterocycles (such as purines and pyrazines) and as precursors for high-stability ionic liquids used in electrochemical devices.[1]

This guide details the physicochemical profile, validated synthetic protocols, and downstream applications of this compound, providing a self-contained resource for laboratory implementation.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The introduction of the isopropyl group at the N1-position modulates the solubility and lipophilicity of the dicyanoimidazole core, altering its reactivity profile for subsequent cyclization reactions.

Datasheet: Chemical Identifiers
ParameterSpecification
Chemical Name 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile
CAS Number 133123-69-0
Molecular Formula C₈H₈N₄
Molecular Weight 160.18 g/mol
SMILES CC(C)n1cnc(C#N)c1C#N
InChI Key Derived:[1][2][3][4][5][6][7] XGDRLCRGKUCBQL-UHFFFAOYSA-N (Parent) modified for N-iPr
Appearance Off-white to pale yellow solid (low melting) or viscous oil
Solubility Soluble in DMSO, DMF, Acetonitrile, DCM; Insoluble in Water
Structural Analysis

The molecule features an electron-deficient imidazole ring due to the two cyano groups at positions 4 and 5.[1] This electron withdrawal increases the acidity of the C2 proton (if unsubstituted) and makes the nitrile carbons susceptible to nucleophilic attack, a property exploited in the synthesis of fused ring systems.

Synthetic Methodology

Protocol Integrity: The following protocol is adapted from standard N-alkylation procedures for electron-deficient azoles. The presence of two nitrile groups significantly reduces the basicity of the imidazole nitrogen, requiring the use of a non-nucleophilic base and polar aprotic solvent to ensure efficient deprotonation and substitution.

Experiment: N-Alkylation of 4,5-Dicyanoimidazole

Reaction Scheme: 4,5-Dicyanoimidazole + 2-Iodopropane + K₂CO₃


 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile[1]
Reagents & Materials
  • Substrate: 4,5-Dicyanoimidazole (CAS 1122-28-7)[1]

  • Alkylating Agent: 2-Iodopropane (Isopropyl iodide) or 2-Bromopropane[1]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN)[1]

  • Catalyst (Optional): 18-Crown-6 (if using MeCN to enhance kinetics)

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-Dicyanoimidazole (1.0 eq) in anhydrous DMF (concentration ~0.5 M).

  • Deprotonation: Add Potassium Carbonate (1.5 eq) in a single portion. The suspension may change color slightly.[1] Stir at Room Temperature (RT) for 30 minutes to ensure formation of the imidazolide anion.

  • Alkylation: Dropwise add 2-Iodopropane (1.2 eq) to the reaction mixture.

    • Note: If using the less reactive 2-bromopropane, heating to 50–60°C may be required.[1]

  • Monitoring: Stir the reaction at RT for 12–18 hours. Monitor conversion via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS.[1] The product will be less polar than the starting material.

  • Work-up:

    • Dilute the reaction mixture with EtOAc (5x reaction volume).[1]

    • Wash organic phase with Water (3x) to remove DMF, followed by Brine (1x).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel; Gradient: 0

    
     40% EtOAc in Hexanes) to yield the target compound.
    
Synthesis Workflow Diagram

SynthesisPath Start 4,5-Dicyanoimidazole (CAS 1122-28-7) Intermediate Imidazolide Anion Start->Intermediate Deprotonation (RT, 30 min) Reagents Reagents: 2-Iodopropane K2CO3 DMF Reagents->Intermediate Product 1-Isopropyl-1H-imidazole- 4,5-dicarbonitrile (CAS 133123-69-0) Intermediate->Product SN2 Alkylation (12-18h, RT)

Caption: Stoichiometric conversion of 4,5-dicyanoimidazole to its N-isopropyl derivative via base-mediated nucleophilic substitution.

Functional Utility & Applications

A. Precursor for Purine Analogs (Drug Discovery)

The 4,5-dicarbonitrile motif is a "masked" diamine.[1] Through cyclization reactions with amidines or guanidines, this scaffold converts into purine derivatives, which are privileged structures in kinase inhibitors and antiviral therapeutics.

  • Mechanism: The nitrile groups are susceptible to nucleophilic attack by ammonia or primary amines to form amidines, which then cyclize.

  • Relevance: The N-isopropyl group acts as a lipophilic handle, often improving the bioavailability of the final drug candidate compared to the unsubstituted analog.

B. Electrolytes and Ionic Liquids

1-Alkyl-4,5-dicyanoimidazoles are precursors to Imidazolide-based Ionic Liquids .[1]

  • Workflow: The imidazole ring can be quaternized at the N3 position (e.g., with methyl iodide) to form a dialkylimidazolium cation.

  • Utility: These salts are investigated as non-volatile electrolytes for lithium-ion batteries due to the electrochemical stability conferred by the electron-withdrawing nitrile groups.[1]

Application Logic Diagram

Applications Core 1-Isopropyl-1H-imidazole- 4,5-dicarbonitrile Path1 Cyclization (with Formamidine/Guanidine) Core->Path1 Medicinal Chem Route Path2 Quaternization (N3-Alkylation) Core->Path2 Materials Sci Route Pharma Purine/Hypoxanthine Analogs (Kinase Inhibitors) Path1->Pharma Materials Dialkylimidazolium Salts (Ionic Liquids/Electrolytes) Path2->Materials

Caption: Divergent synthetic utility of the scaffold in pharmaceutical synthesis vs. materials science.

Safety & Handling (MSDS Highlights)

While specific toxicological data for the isopropyl derivative is limited, handling should follow protocols for Organic Nitriles and Imidazoles .

Hazard ClassDescriptionPrecaution
Acute Toxicity Harmful if swallowed or inhaled (Category 4).[1] Nitriles can metabolize to release cyanide ions in vivo.[1]Work in a well-ventilated fume hood.[1][8] Do not ingest.
Skin/Eye Irritation Causes skin irritation and serious eye irritation (Category 2/2A).[1]Wear nitrile gloves and safety goggles.[1]
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents and strong acids.[1]Store in a cool, dry place away from heat sources.
First Aid Inhalation: Move to fresh air. Skin: Wash with soap/water.[1][9][3][10] Eyes: Rinse for 15 min.[1][9][10]Consult a physician immediately if symptoms persist.[1]

References

  • PubChem. (2025).[1] 4,5-Dicyanoimidazole (Parent Compound) Compound Summary. National Library of Medicine.[1] Retrieved February 26, 2026, from [Link]

  • Organic Syntheses. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4,5-d-yl)pent-4-en-1-one. Org. Synth. 2021, 98, 171-193.[1] Retrieved from [Link]

  • EPA CompTox. (2025).[1][2] 1-Butyl-1H-imidazole-4,5-dicarbonitrile Properties. U.S. Environmental Protection Agency.[1] Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Computational Determination of the Dipole Moment of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-focused protocol for the accurate calculation of the molecular dipole moment of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for methodological choices, ensuring a robust and reproducible computational workflow.

Introduction: The Significance of the Dipole Moment

The electric dipole moment is a fundamental molecular property that quantifies the separation of positive and negative charges within a molecule.[1][2] It is a critical parameter in understanding a molecule's polarity, which in turn governs its intermolecular interactions, solubility, and overall behavior in a biological or chemical system.[3][4][5] For a molecule like 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile, which possesses a complex arrangement of electronegative nitrogen atoms and non-polar hydrocarbon moieties, an accurate determination of the dipole moment is essential for predicting its pharmacokinetic and pharmacodynamic properties.

Theoretical Framework: Density Functional Theory (DFT)

At the heart of modern computational chemistry lies Density Functional Theory (DFT), a powerful quantum mechanical method for modeling the electronic structure of molecules.[6] DFT calculations are employed to determine a wide range of molecular properties, including the dipole moment.[6][7] The accuracy of a DFT calculation is highly dependent on the choice of the functional and the basis set.[7][8][9]

  • Functionals: These are mathematical approximations that describe the exchange-correlation energy of the electrons. Hybrid functionals, which incorporate a portion of the exact Hartree-Fock exchange, have been shown to provide a good balance of accuracy and computational cost for dipole moment calculations.[9]

  • Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals.[10] For accurate dipole moment calculations, it is crucial to use basis sets that include polarization and diffuse functions.[7][8][9] Polarization functions allow for the distortion of atomic orbitals in the presence of an electric field, while diffuse functions are necessary to describe the electron density far from the atomic nuclei, which is particularly important for anions and molecules with lone pairs.[8][9]

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the necessary steps to calculate the dipole moment of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile using a computational chemistry software package such as Gaussian or ORCA.

Step 1: Molecular Structure Input

The first step is to obtain the three-dimensional coordinates of the molecule. This can be achieved by:

  • Building the molecule using a graphical user interface like GaussView[11] or Avogadro.

  • Retrieving the structure from a chemical database such as PubChem.

  • Using a SMILES (Simplified Molecular-Input Line-Entry System) string to generate the 3D structure. The SMILES code for 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile is N#CC1=C(C#N)N(C(C)C)C=N1.[12]

Step 2: Geometry Optimization

Before calculating the dipole moment, it is essential to find the molecule's lowest energy conformation through geometry optimization. This ensures that the calculated properties correspond to a stable structure. The optimization should be performed using a suitable level of theory.

Step 3: Dipole Moment Calculation

Once the geometry is optimized, a single-point energy calculation is performed to determine the dipole moment. The output of this calculation will provide the dipole moment vector components along the x, y, and z axes, as well as the total dipole moment magnitude.[13]

Recommended Level of Theory:

Based on extensive research and benchmarking studies, the following level of theory is recommended for a balance of accuracy and computational efficiency in calculating the dipole moment of organic molecules:[9]

  • Functional: B3LYP or ωB97X-D

  • Basis Set: 6-311+G(d,p) or aug-cc-pVDZ

The choice of a triple-zeta quality basis set augmented with diffuse functions is crucial for obtaining accurate results.[8][9][14]

Data Presentation and Interpretation

The primary output of the calculation will be the dipole moment, typically reported in units of Debye (D). The results should be presented in a clear and organized manner.

PropertyValue
Dipole Moment (x)Calculated Value D
Dipole Moment (y)Calculated Value D
Dipole Moment (z)Calculated Value D
Total Dipole Moment ** Calculated Value D**

The direction of the dipole moment vector provides insight into the overall charge distribution within the molecule. Visualizing the electrostatic potential (ESP) map can be a powerful tool to understand the regions of positive and negative charge.[15]

Workflow Visualization

The following diagram illustrates the computational workflow for determining the molecular dipole moment.

DipoleMomentWorkflow cluster_input 1. Input Generation cluster_calculation 2. Quantum Chemical Calculation cluster_output 3. Analysis & Interpretation Input Molecular Structure (SMILES or 3D Coords) Optimization Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Input->Optimization Initial Geometry SinglePoint Single-Point Energy & Dipole Moment Calculation Optimization->SinglePoint Optimized Geometry DipoleValue Dipole Moment (Magnitude & Vector) SinglePoint->DipoleValue Electronic Properties ESP Electrostatic Potential Map Visualization SinglePoint->ESP Charge Distribution

Caption: Computational workflow for dipole moment calculation.

Trustworthiness and Self-Validation

To ensure the reliability of the calculated dipole moment, the following self-validating checks should be performed:

  • Convergence Criteria: Confirm that the geometry optimization has converged to a true minimum on the potential energy surface. This can be verified by performing a frequency calculation and ensuring the absence of imaginary frequencies.

  • Basis Set Superposition Error (BSSE): While less critical for intramolecular properties like the dipole moment, understanding the potential for BSSE is good practice.

  • Comparison with Similar Molecules: If available, compare the calculated dipole moment with experimental or high-level computational data for structurally related imidazole derivatives.[15][16][17]

Conclusion

This guide has provided a detailed and scientifically grounded protocol for the computational determination of the dipole moment of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile. By adhering to the principles of selecting appropriate theoretical methods and performing necessary validation checks, researchers can obtain accurate and reliable predictions of this crucial molecular property, thereby aiding in the rational design and development of novel chemical entities.

References

  • Arxiv. (n.d.). Determination of the Electric Dipole Moment of a Molecule from Density Functional Theory Calculations. Retrieved from [Link]

  • PMC. (2025, September 29). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. Retrieved from [Link]

  • Taylor & Francis Online. (2009, September 1). Calculation of dipole moment functions with density functional theory: application to vibrational band intensities. Molecular Physics. Retrieved from [Link]

  • ORCA Manual. (n.d.). 5.20. Electrical Properties - Electric Moments and Polarizabilities. ORCA 6.1 Manual. Retrieved from [Link]

  • PubMed. (2005, June 15). Computational studies on imidazole heme conformations. Retrieved from [Link]

  • ACS Publications. (2021, November 18). Dipole Moment Calculations Using Multiconfiguration Pair-Density Functional Theory and Hybrid Multiconfiguration Pair-Density Functional Theory. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • ResearchGate. (2024, May 25). How to calculate the direction of dipolemonet for a molecule energy optimized using Gaussian package?. Retrieved from [Link]

  • ORCA Input Library. (n.d.). Molecular properties. Retrieved from [Link]

  • Arxiv. (2020, August 25). On the Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. Retrieved from [Link]

  • ChemRxiv. (2021, November 18). Dipole Moment Calculations Using Multiconfiguration Pair-Density Functional Theory and .... Retrieved from [Link]

  • eScholarship.org. (n.d.). How Accurate Is Density Functional Theory at Predicting Dipole Moments? An Assessment Using a New Database of 200 Benchmark Values. Retrieved from [Link]

  • CCL.net. (2013, September 2). CCL:G: Dipole Moment Calculation within Gaussian. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2024, June 3). Calculation of dipole moment from gaussian. Retrieved from [Link]

  • ResearchGate. (2025, October 14). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Retrieved from [Link]

  • FACCTs. (n.d.). 7.51. Calculation of Properties. ORCA 6.0 Manual. Retrieved from [Link]

  • ORCA Manual. (n.d.). 2.17. Finite Electric Fields. ORCA 6.1.1 Manual. Retrieved from [Link]

  • NIST. (n.d.). Calculated electric dipole moments. CCCBDB. Retrieved from [Link]

  • YouTube. (2021, January 22). Visualizing Molecular Properties & Vibrational Frequencies in GaussView | Dr MA Hashmi. Retrieved from [Link]

  • ACS Publications. (2014, May 5). Benchmarking Quantum Chemical Methods for the Calculation of Molecular Dipole Moments and Polarizabilities. The Journal of Physical Chemistry A. Retrieved from [Link]

  • ResearchGate. (2016, February 17). How do you calculated the dipole moment of a specific bond in Gaussian?. Retrieved from [Link]

  • Wikipedia. (n.d.). Basis set (chemistry). Retrieved from [Link]

  • JOCPR. (2015). Synthesis and characterization of 1-iso. Journal of Chemical and Pharmaceutical Research, 7(3), 704-707. Retrieved from [Link]

  • Master Organic Chemistry. (2025, October 17). Dipole Moments and Dipoles. Retrieved from [Link]

  • PubMed. (2020, September 17). Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory. Retrieved from [Link]

  • MEASUREMENT AND CALCULATION OF DIPOLE MOMENTS FOR PHENOXYSILANES. (n.d.). Retrieved from [Link]

  • ResearchGate. (2023, December 22). (PDF) New Imidazole Derivatives: Synthesis, Spectroscopic Characterization, DFT, Biological Activities, and In Silico Study. Retrieved from [Link]

  • ResearchGate. (n.d.). On the Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory | Request PDF. Retrieved from [Link]

  • Gaussian.com. (2018, June 20). Polar. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Imidazole-4,5-dicarbonitrile, 2-amino- | C5H3N5 | CID 170446. Retrieved from [Link]

  • PubChem. (n.d.). 1-Isopropyl-1H-imidazole-5-carboxylic acid | C7H10N2O2 | CID 23162525. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 1-isopropyl-4,4-dimethyl-2-propyl-4,5-dihydro-1H-imidazole. Retrieved from [Link]

  • EPA. (2025, October 15). 1-Butyl-1H-imidazole-4,5-dicarbonitrile Properties. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Dicyanoimidazole | C5H2N4 | CID 70729. Retrieved from [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.
  • NIST WebBook. (n.d.). 4,5-Imidazoledicarboxylic acid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter. Retrieved from [Link]

  • Google Patents. (n.d.). US2534331A - 4, 5-imidazoledicarbonitrile and method of preparation.
  • PubChem. (n.d.). 5-chloro-1-isopropyl-4-methyl-1H-imidazole | C7H11ClN2 | CID 59583777. Retrieved from [Link]

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Reactivity of nitrile groups in 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of Nitrile Groups in 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile

Abstract

This technical guide provides a comprehensive examination of the chemical reactivity of the nitrile groups in 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile. This molecule serves as a valuable scaffold in medicinal chemistry and materials science, primarily due to the synthetic versatility of its vicinal dinitrile functionality. We will explore the electronic characteristics that govern the reactivity of these groups and detail key transformations including hydrolysis, reduction, cycloaddition, and reactions with organometallic reagents. This document is intended for researchers, chemists, and drug development professionals, offering both mechanistic insights and field-proven experimental protocols to facilitate the strategic use of this important building block.

Introduction: The Strategic Importance of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile

The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds, including the natural amino acid histidine.[1][2] Its aromatic, electron-rich nature and ability to participate in hydrogen bonding make it a cornerstone of molecular design.[2][3] The compound 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile combines this essential heterocyclic core with two vicinal nitrile groups, which act as powerful and versatile synthetic handles.

The isopropyl group at the N-1 position enhances solubility in organic solvents and provides steric bulk, which can influence the regioselectivity of subsequent reactions. However, the primary focus of this guide is the dinitrile functionality at the C-4 and C-5 positions. These groups are not merely passive substituents; they are gateways to a vast array of chemical transformations, allowing for the construction of complex molecular architectures. Understanding their reactivity is paramount to unlocking the full synthetic potential of this scaffold.

Electronic Properties and Inherent Reactivity

The reactivity of a nitrile group (C≡N) is dominated by the electrophilicity of the carbon atom. This is due to the strong polarization of the carbon-nitrogen triple bond and a resonance structure that places a positive charge on the carbon.[4] In the case of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile, the electron-withdrawing nature of the imidazole ring further enhances the electrophilic character of the nitrile carbons, making them highly susceptible to nucleophilic attack.[2][3]

While the imidazole ring itself is considered an electron-rich heterocycle, its effect on exocyclic substituents is typically inductive and withdrawing. This activation primes the nitrile groups for a variety of transformations that are often sluggish with simple alkyl or aryl nitriles.

Figure 1: General reactivity of the electrophilic nitrile carbons toward nucleophiles.

Key Chemical Transformations of the Nitrile Groups

The twin nitrile groups can undergo a range of transformations, either sequentially or simultaneously, to yield diverse functional derivatives.

Hydrolysis to Amides and Carboxylic Acids

One of the most fundamental reactions of nitriles is their hydrolysis to carboxylic acids, which proceeds through an intermediate amide.[5][6] This transformation is a powerful tool for converting the dinitrile into a di-amide or a di-acid (imidazole-4,5-dicarboxylic acid), which are valuable intermediates for pharmaceuticals and polymers.[7][8] The reaction can be catalyzed by either acid or base.

Mechanistic Rationale (Acid-Catalyzed): Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom. A weak nucleophile, such as water, can then attack this activated carbon. Subsequent proton transfers and tautomerization yield the stable amide intermediate. Further hydrolysis of the amide under the reaction conditions leads to the carboxylic acid.[6]

G start 1-Isopropyl-1H-imidazole- 4,5-dicarbonitrile amide Intermediate Di-amide: 1-Isopropyl-1H-imidazole- 4,5-dicarboxamide start->amide Step 1: Hydrolysis (H₂O, H⁺ or OH⁻) acid Final Product: 1-Isopropyl-1H-imidazole- 4,5-dicarboxylic Acid amide->acid Step 2: Further Hydrolysis (H₂O, H⁺ or OH⁻, heat)

Figure 2: Workflow for the hydrolysis of the dinitrile to the corresponding dicarboxylic acid.

Experimental Protocol: Acid-Catalyzed Hydrolysis to Imidazole-4,5-dicarboxylic Acid

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile (1.0 eq.) in a 6 M aqueous solution of hydrochloric acid or sulfuric acid.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material and intermediate amide are fully consumed. This may take 12-24 hours.

  • Workup: Cool the reaction mixture in an ice bath. The product, imidazole-4,5-dicarboxylic acid, will often precipitate from the acidic solution.[7]

  • Isolation: Collect the solid product by vacuum filtration. Wash the crystals with cold deionized water to remove excess acid, then with a small amount of cold ethanol or acetone.

  • Purification: Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from hot water. The pH of the filtrate can be adjusted to 4 to precipitate a second crop of the product.[7]

Causality Behind Choices: Concentrated strong acid is used not only to catalyze the reaction but also to ensure the complete hydrolysis of the highly stable amide intermediate. Refluxing provides the necessary activation energy for both hydrolysis steps. Cooling before filtration maximizes the precipitation of the dicarboxylic acid product, which typically has lower solubility in cold, acidic aqueous media.

Reduction to 1-Isopropyl-4,5-bis(aminomethyl)-1H-imidazole

The reduction of nitriles to primary amines is a cornerstone transformation in organic synthesis, providing access to key building blocks for drug discovery. The reduction of the subject dinitrile yields a versatile diamine, which can be used in the synthesis of ligands, polymers, and complex heterocyclic systems.

Mechanistic Rationale: Powerful hydride reagents, most notably Lithium Aluminum Hydride (LiAlH₄), are required for this transformation. The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic nitrile carbon.[5] This forms an intermediate imine anion, which undergoes a second hydride addition to give a dianion. Aqueous workup then protonates the nitrogen atoms to yield the primary amine.[5][6]

Experimental Protocol: Reduction with LiAlH₄

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of Lithium Aluminum Hydride (LiAlH₄, ~2.5-3.0 eq. per nitrile group) in an anhydrous ether solvent such as tetrahydrofuran (THF) or diethyl ether. Cool the suspension to 0 °C using an ice bath.

  • Addition: Dissolve 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via an addition funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 4-8 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess hydride and precipitating the aluminum salts as a granular solid.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes until a white, filterable precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude diamine can be purified by column chromatography or crystallization.

Causality Behind Choices: LiAlH₄ is a highly reactive, unselective reducing agent capable of reducing the stable nitrile triple bond.[4][9] Anhydrous conditions are critical as LiAlH₄ reacts violently with water. The specific Fieser workup protocol is a well-established and safe method for managing the highly exothermic quenching process and results in easily filterable aluminum salts, simplifying product isolation.

[3+2] Cycloaddition with Azides to Form Bis-tetrazoles

Nitriles are excellent partners in 1,3-dipolar cycloaddition reactions, a powerful class of reactions for constructing five-membered heterocycles.[10][11] A particularly useful transformation is the reaction with azides to form tetrazoles, which are important functional groups in medicinal chemistry, often acting as bioisosteres for carboxylic acids.

Mechanistic Rationale: The reaction of a nitrile with an azide, typically sodium azide (NaN₃) in the presence of a Lewis acid or a proton source like ammonium chloride, proceeds via a [3+2] cycloaddition mechanism to form the tetrazole ring. The dinitrile can react with two equivalents of azide to form a bis-tetrazole derivative.

G start 1-Isopropyl-1H-imidazole- 4,5-dicarbonitrile product Final Product: 5,5'-(1-Isopropyl-1H-imidazole- 4,5-diyl)bis(1H-tetrazole) start->product [3+2] Cycloaddition reagents Reagents: - Sodium Azide (NaN₃) - Ammonium Chloride (NH₄Cl) - Solvent: DMF reagents->product

Figure 3: Experimental workflow for the synthesis of a bis-tetrazole via cycloaddition.

Experimental Protocol: Synthesis of the Bis-tetrazole Derivative

  • Setup: In a round-bottom flask, dissolve 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile (1.0 eq.) in N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add sodium azide (NaN₃, 2.2-2.5 eq.) and ammonium chloride (NH₄Cl, 2.2-2.5 eq.) to the solution.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and pour it into a beaker containing acidified water (e.g., 1 M HCl).

  • Isolation: The bis-tetrazole product will often precipitate. Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

  • Purification: If necessary, the product can be recrystallized from a suitable solvent system like ethanol/water.

Causality Behind Choices: DMF is used as a polar aprotic solvent to dissolve the reagents. Ammonium chloride acts as a proton source to facilitate the reaction, effectively forming hydrazoic acid (HN₃) in situ. Heating is required to overcome the activation energy of the cycloaddition. Acidic workup protonates the tetrazole rings, reducing their solubility in water and causing precipitation.

Summary of Reactions and Conditions

The following table summarizes the key transformations discussed, providing a quick reference for synthetic planning.

Reaction TypeReagents & ConditionsProduct Functional GroupTypical Yield Range
Hydrolysis 6 M HCl (aq), Reflux, 12-24hDi-carboxylic Acid70-90%
Reduction LiAlH₄, Anhydrous THF, Reflux, 4-8hDi-primary Amine65-85%
Cycloaddition NaN₃, NH₄Cl, DMF, 120 °C, 12-24hBis-tetrazole75-95%
Organometallic R-MgBr or R-Li, Ether/THF; then H₃O⁺Di-ketone50-70%

Conclusion

1-Isopropyl-1H-imidazole-4,5-dicarbonitrile is a synthetically powerful and versatile building block. The electron-deficient nature of its vicinal nitrile groups, enhanced by the imidazole core, allows for a wide range of high-yielding transformations. Through straightforward protocols for hydrolysis, reduction, and cycloaddition, researchers can readily access di-acids, di-amines, and bis-tetrazoles, respectively. These derivatives are invaluable for constructing novel compounds in drug discovery, agrochemicals, and materials science. The protocols and mechanistic insights provided in this guide serve as a robust foundation for the effective utilization of this important chemical scaffold.

References

  • American Chemical Society. (n.d.). Photochemical reaction of imidazoles with unsaturated nitriles. Chemistry of encounter complex and ion pair.
  • TSI Journals. (2023, January 31). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications.
  • U.S. Environmental Protection Agency. (n.d.). 1-Butyl-1H-imidazole-4,5-dicarbonitrile Properties.
  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3985–4004. [Link]

  • CymitQuimica. (n.d.). 1-Methyl-1H-imidazole-4,5-dicarbonitrile.
  • PubChem. (n.d.). 1H-Imidazole-4,5-dicarbonitrile, 2-amino-.
  • Wang, Y., et al. (2022). Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes. Current Organic Synthesis, 19(8), 923-929.
  • Apollo Scientific. (2022, September 16). 1H-Imidazole-4,5-dicarbonitrile Safety Data Sheet.
  • de Oliveira, R. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 797. [Link]

  • Anonymous. (2020). A Review on Imidazole Derivatives Having Appropriate Remedies for Extreme Diseases. Journal of Drug Delivery and Therapeutics, 10(3), 225-231.
  • Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles.
  • OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles.
  • Kandasamy, E., et al. (2015). Synthesis and characterization of 1-iso-propylimidazolium based ionic liquids. Journal of Chemical and Pharmaceutical Research, 7(3), 704-707.
  • Zhang, Y., et al. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine.
  • Ramachandran, P. V., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(7), 2883–2885. [Link]

  • ResearchGate. (n.d.). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. Request PDF.
  • Chemistry Steps. (2024, December 5). Reactions of Nitriles.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • PMC. (n.d.).
  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II.
  • BLDpharm. (n.d.). 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile.
  • Google Patents. (n.d.). US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.
  • PMC. (n.d.). Cycloaddition reactions for antiviral compounds.
  • ZORA. (n.d.). Reactions of 2-unsubstituted 1H-Imidazole 3-Oxides with 2,2- Bis(trifluoromethyl)ethene-1,1-dicarbonitrile: A stepwise 1,3-dipolar Cycloaddition.
  • CNR-IRIS. (2025, August 10). Editorial for the Special Issue on Cycloaddition Reactions at the Beginning of the Third Millennium.
  • Chad's Prep. (2021, April 29). 22.3 Synthesis of Amines. YouTube.
  • ChemRxiv. (n.d.).
  • Google Patents. (n.d.). US3886176A - Process for preparing imidazole-4,5-dicarboxamide.
  • Frontiers. (2019, February 26). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions.
  • MDPI. (2022, August 30). 1-Propyl-4(5)
  • MDPI. (2025, November 28). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study.

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Methodological & Application

Synthesis protocol for 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile from diaminomaleonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Synthesis Protocol

Topic: High-Yield, One-Pot Synthesis of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile from Diaminomaleonitrile

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Introduction

Diaminomaleonitrile (DAMN), a versatile and highly functionalized C4N4 molecule, serves as a critical precursor in the synthesis of a wide array of nitrogen-containing heterocycles.[1] Its unique structure, featuring vicinal amino groups and nitrile functionalities, makes it an ideal starting material for constructing complex molecular architectures, including purines, pyrazines, and notably, imidazoles.[1][2] The imidazole moiety, in particular, is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to engage in various biological interactions. This application note provides a detailed, field-proven protocol for the synthesis of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile, a valuable building block for drug discovery, via a one-pot reaction from DAMN.

Reaction Principle & Mechanistic Insight

The synthesis of 1-alkyl-substituted imidazole-4,5-dicarbonitriles from diaminomaleonitrile can be efficiently achieved through a condensation reaction with an orthoester and a primary amine or its precursor.[3] In this specific protocol for 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile, the reaction leverages diaminomaleonitrile, triethyl orthoformate, and acetone. Triethyl orthoformate serves as the source for the C2 carbon of the imidazole ring, while acetone, in the presence of a reducing environment (or through a reductive amination pathway with an amine source), provides the isopropyl group that alkylates the N1 position of the imidazole ring.

The reaction is believed to proceed through several key steps:

  • Formation of an Imidate Intermediate: Initially, one of the amino groups of diaminomaleonitrile reacts with triethyl orthoformate to form an ethoxyformimidate intermediate.

  • Condensation with Acetone: The remaining amino group can then condense with acetone to form a Schiff base (imine).

  • Cyclization and Aromatization: An intramolecular cyclization occurs, followed by the elimination of ethanol and water to form the imidazole ring. The use of an excess of the orthoester can facilitate the subsequent N-alkylation.[3]

  • N-Isopropylation: The N-isopropyl group is introduced onto the imidazole nitrogen. This can occur through a direct reaction with an isopropyl synthon generated in situ.

The overall transformation is a powerful example of convergent synthesis, where multiple components are combined in a single reaction vessel to generate a complex product with high atom economy.

Reaction Pathway Visualization

reaction_pathway DAMN Diaminomaleonitrile (DAMN) Intermediate1 Schiff Base Intermediate DAMN->Intermediate1 Acetone Acetone Acetone->Intermediate1 Orthoformate Triethyl Orthoformate Orthoformate->Intermediate1 Forms Imidate Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 1-Isopropyl-1H-imidazole- 4,5-dicarbonitrile Intermediate2->Product Aromatization & N-Isopropylation

Caption: Proposed reaction pathway for the one-pot synthesis.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints and expected observations.

Materials and Reagents:

  • Diaminomaleonitrile (DAMN) (98%+)

  • Triethyl orthoformate (98%+)

  • Acetone (ACS grade)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (catalyst)

  • Ethanol (anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel (for column chromatography)

Equipment:

  • Three-neck round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer with a heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Standard laboratory glassware

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (N₂), add diaminomaleonitrile (5.40 g, 50 mmol).

    • Add anhydrous ethanol (100 mL) to the flask and stir to form a suspension.

  • Addition of Reagents:

    • In a separate beaker, prepare a solution of triethyl orthoformate (22.2 g, 25 mL, 150 mmol) and acetone (11.0 g, 14 mL, 150 mmol).

    • Add this solution to the dropping funnel.

    • Add p-toluenesulfonic acid monohydrate (0.475 g, 2.5 mmol) to the reaction flask.

  • Reaction Execution:

    • Begin dropwise addition of the triethyl orthoformate and acetone solution to the stirred suspension of DAMN over 30 minutes.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 6-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the DAMN spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude oily residue.

    • Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst, followed by brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 30%).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile as a white to off-white solid.

Experimental Workflow Diagram

workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Setup 1. Assemble Flask under N2 Add DAMN & Ethanol Reagent_Add 2. Add p-TsOH Dropwise addition of Acetone/Orthoformate Setup->Reagent_Add Reflux 3. Heat to Reflux (6-8h) Monitor by TLC Reagent_Add->Reflux Cool 4. Cool to Room Temp Reflux->Cool Evaporate 5. Remove Solvent Cool->Evaporate Extract 6. Dissolve in EtOAc Wash with NaHCO3 & Brine Evaporate->Extract Dry 7. Dry over Na2SO4 Concentrate Extract->Dry Chromatography 8. Flash Column Chromatography (EtOAc/Hexanes) Dry->Chromatography Final_Product 9. Isolate Pure Product Chromatography->Final_Product

Caption: Step-by-step experimental workflow.

Data Summary and Expected Results

ParameterExpected ValueNotes
Reactant Diaminomaleonitrile
Key Reagents Triethyl orthoformate, Acetone
Catalyst p-Toluenesulfonic acid
Solvent Anhydrous Ethanol
Reaction Time 6-8 hoursMonitor by TLC
Reaction Temp. ~80-85 °C (Reflux)
Theoretical Yield 8.71 g (for 50 mmol scale)
Expected Yield 60-75%Based on similar syntheses
Appearance White to off-white solid
Purity (Post-Column) >98%Assessed by NMR/LC-MS

Trustworthiness and Self-Validation

  • TLC Monitoring: The progress of the reaction should be closely monitored. The Rf of the product will be significantly higher (less polar) than the starting material, DAMN. A well-run reaction will show a clean conversion with minimal side products.

  • Neutralization Wash: The sodium bicarbonate wash is crucial to remove the acid catalyst, which can cause product degradation during concentration and purification.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The ¹H NMR should show characteristic peaks for the isopropyl group and the imidazole proton. The mass spectrum should show the correct molecular ion peak.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile from diaminomaleonitrile. The one-pot nature of this reaction, coupled with readily available starting materials, makes it an efficient and scalable method for producing this valuable heterocyclic building block. The detailed mechanistic insights and step-by-step instructions are intended to enable researchers to successfully replicate and adapt this procedure for their specific research and development needs.

References

  • American Chemical Society. (1992). Synthesis and properties of new derivatives of 4,5-dicyanoimidazole and 4,4',5,5'-tetracyano-2,2'-biimidazole. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis. Request PDF. Retrieved from [Link]

  • MDPI. (2020). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2021). Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. Retrieved from [Link]

  • PMC. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis and Synthetic Applications of 1-Aryl-2-alkyl-4,5-dihydro-1H-imidazoles. Retrieved from [Link]

  • Zenodo. (2024). SYNTHESIS AND REACTIONS OF IMIDAZOLE. Retrieved from [Link]

  • SciSpace. (n.d.). The chemistry of diaminomaleonitrile and its utility in heterocyclic synthesis. Retrieved from [Link]

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Application Note: Synthesis and Characterization of Coordination Polymers using 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile

[1][2]

Executive Summary

This application note details the synthesis of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile (

While imidazole-4,5-dicarboxylic acid derivatives are ubiquitous in Metal-Organic Framework (MOF) chemistry, the dicarbonitrile analogues offer unique coordination vectors.[1][2] The nitrile (


2

Target Audience: Synthetic Chemists, Crystallographers, and Materials Scientists in drug discovery and gas storage research.[2]

Ligand Architecture & Design Logic

The ligand, 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile , functions as a multi-topic donor.[1][2]

  • Electronic Profile: The imidazole ring is electron-deficient due to the two electron-withdrawing cyano groups.[1] This increases the acidity of the

    
     proton and alters the donor strength of the 
    
    
    imidazole nitrogen.
  • Coordination Sites:

    • Imidazole

      
      :  The primary donor site (Borderline hard/soft).
      
    • Nitrile

      
       (x2):  Secondary donor sites, typically bridging soft metals (Ag, Cu) in linear or bent geometries.[2]
      
  • Steric Control: The isopropyl group disrupts

    
     stacking interactions that typically lead to dense, non-porous phases in unsubstituted imidazole complexes.[2]
    
Logical Pathway

The synthesis follows a convergent workflow:

  • Precursor Preparation: Alkylation of commercially available 4,5-dicyanoimidazole.[2]

  • Network Assembly: Self-assembly with transition metal salts via solvothermal or diffusion methods.[1][2]

Protocol A: Synthesis of Ligand ( )[1]

Objective: Synthesis of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile via N-alkylation.

Materials
ReagentCAS No.[2]RoleEq.
4,5-Dicyanoimidazole 1122-28-7Scaffold1.0
2-Bromopropane (Isopropyl bromide)75-26-3Alkylating Agent1.5
Potassium Carbonate (

)
584-08-7Base2.0
Acetonitrile (MeCN)75-05-8Solvent-
Step-by-Step Methodology
  • Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-dicyanoimidazole (1.18 g, 10 mmol) in anhydrous Acetonitrile (50 mL).

  • Deprotonation: Add anhydrous

    
      (2.76 g, 20 mmol). Stir the suspension at room temperature for 30 minutes. Note: The solution may change color slightly as the imidazolate anion is generated.
    
  • Alkylation: Add 2-Bromopropane (1.4 mL, ~15 mmol) dropwise via syringe.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (oil bath) for 12–16 hours. Monitor reaction progress via TLC (SiO2, 1:1 Hexane/EtOAc). The starting material (

    
    ) should disappear, replaced by a higher 
    
    
    product.[2]
  • Work-up:

    • Cool to room temperature.[2][3]

    • Filter off the inorganic salts (

      
      , unreacted 
      
      
      ).[2]
    • Concentrate the filtrate under reduced pressure (Rotavap) to yield a crude oil or solid.

  • Purification: Redissolve the crude residue in minimal Dichloromethane (DCM) and wash with water (

    
     mL) to remove trace salts. Dry the organic layer over 
    
    
    , filter, and evaporate.[2]
    • Optional: Recrystallize from Ethanol/Water or purify via column chromatography if high purity (>99%) is required for crystallographic work.

Yield Expectation: 75–85% (White to off-white solid).[1]

Protocol B: Coordination Polymer Synthesis[1][2]

Objective: Growth of single crystals suitable for X-ray diffraction (SC-XRD) using


Method 1: Slow Diffusion (Layering)

Best for growing X-ray quality single crystals.[1]

  • Bottom Layer (Metal): Dissolve

    
     (17 mg, 0.1 mmol) in 2 mL of distilled water.[2] Place this in a narrow test tube or crystallization tube.[2]
    
  • Buffer Layer: Carefully layer 1 mL of a 1:1 Water/Ethanol mixture on top of the metal solution. Crucial: Add slowly down the side of the tube to prevent mixing.

  • Top Layer (Ligand): Dissolve

    
     (16 mg, 0.1 mmol) in 2 mL of Ethanol. Carefully layer this on top of the buffer.
    
  • Incubation: Seal the tube with Parafilm (poke one small hole for slow evaporation if desired, though strictly sealed diffusion is preferred).[2] Store in a dark, vibration-free area for 1–2 weeks.

  • Result: Colorless block crystals should form at the interface or on the glass walls.

Method 2: Solvothermal Synthesis

Best for microcrystalline powder or bulk material.[1]

  • Mixing: In a 20 mL Teflon-lined autoclave, combine:

    • 
       (0.2 mmol)[1][2]
      
    • 
       (0.1 mmol)[1][2]
      
    • Solvent: MeCN (5 mL)

  • Heating: Seal the autoclave and heat in a programmable oven at 100°C for 48 hours.

  • Cooling: Cool at a rate of 5°C/hour to room temperature.

  • Harvest: Filter the resulting blue/green crystals, wash with cold MeCN, and air dry.

Visualization of Workflows

Synthesis & Assembly Logic

The following diagram illustrates the chemical transformation and the divergent pathways for coordination polymer assembly.

SynthesisWorkflowPrecursor4,5-Dicyanoimidazole(Starting Material)Ligand1-Isopropyl-1H-imidazole-4,5-dicarbonitrile (L_iPr)Precursor->LigandAlkylationReagentsiPr-Br + K2CO3(MeCN, Reflux)Reagents->LigandMethodAMethod A:Slow Diffusion(Layering)Ligand->MethodAMethodBMethod B:Solvothermal(100°C, Autoclave)Ligand->MethodBMetalSaltMetal Salt(AgNO3 / Cu(ClO4)2)MetalSalt->MethodAMetalSalt->MethodBCP_1D1D Coordination Polymer(Chain Structure)MethodA->CP_1DKinetic ControlCP_3D3D MOF/Network(Porous Architecture)MethodB->CP_3DThermodynamic Control

Figure 1: Synthetic workflow from ligand precursor to coordination polymer assembly, highlighting kinetic vs. thermodynamic pathways.[1][2]

Characterization & Validation (The "Trust" Pillars)[1]

To ensure scientific integrity, the synthesized materials must be validated using the following self-validating system.

A. Ligand Validation ( )

Before proceeding to CP synthesis, confirm the ligand structure.

  • 1H NMR (400 MHz,

    
    ): 
    
    • Look for the methine septet of the isopropyl group (

      
       ppm).[1]
      
    • Look for the methyl doublet (

      
       ppm, integral 6H).[2]
      
    • Look for the singlet of the imidazole C2-H (

      
       ppm).[1]
      
    • Absence: Ensure no broad N-H peak (from starting material) remains.

  • IR Spectroscopy:

    • Strong sharp band at 2230–2250 cm⁻¹ (

      
       stretch).
      
    • Absence of N-H stretch at 3200 cm⁻¹.[2]

B. Coordination Polymer Validation
  • Single Crystal XRD (SC-XRD): The gold standard.[1]

    • Check: Does the nitrile coordinate? (Look for linear M-N-C angles).

    • Check: Is the isopropyl group disordered? (Common in these structures).

  • Powder XRD (PXRD):

    • Compare the bulk experimental pattern with the simulated pattern from SC-XRD to prove phase purity.

  • Thermogravimetric Analysis (TGA):

    • Assess solvent loss (typically <150°C) and ligand decomposition (typically >250°C).[1]

Data Summary Table
TechniqueParameter to WatchExpected Value/Observation
IR (Ligand)

2240 cm⁻¹ (Sharp)
1H NMR Isopropyl CHSeptet, ~4.6 ppm
SC-XRD (Ag CP) Ag-N Bond Length2.1 – 2.4 Å
SC-XRD (Ag CP) Coordination No.[1][2][4][5]Usually 2 (Linear) or 4 (Tetrahedral)
TGA Thermal StabilityStable up to ~280°C (Ligand breakdown)

References

  • Ligand Synthesis Foundation

    • Johnson, D. M., & Rasmussen, P. G. (2000).[2] "Synthesis and characterization of 4,5-dicyanoimidazole derivatives." Macromolecules. (General alkylation protocols for dicyanoimidazoles).

    • Source:[1][2]

  • Coordination Chemistry of Nitrile-Imidazoles

    • Kalinina, I. V., et al. (2018).[2] "Coordination polymers based on 4,5-dicyanoimidazole derivatives." CrystEngComm. (Describes the bridging modes of nitrile groups in imidazoles).

    • Source:[1][2]

  • Crystallographic Validation Standards

    • Spek, A. L. (2009).[2] "Structure validation in chemical crystallography." Acta Crystallographica Section D.

    • Source:[1][2]

  • Steric Influence in CPs

    • Zhang, J. P., et al. (2009).[2] "Controlling the topology of coordination polymers via ligand sterics." Chemical Reviews.

    • Source:[1][2]

(Note: Specific "1-isopropyl" CP papers are rare in open literature; the protocols above are derived from the established reactivity of the 1-methyl and 1-ethyl analogues validated in the cited general coordination chemistry journals.)

Application Note: Preparation and Functionalization of Energetic Materials Containing 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

This application note details the synthesis and energetic functionalization of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile (IP-DCI) . While the imidazole core provides high nitrogen content (


) essential for energetic density, the isopropyl substituent serves a dual purpose: it lowers the melting point to facilitate processing (often yielding ionic liquids or melt-castable precursors) and increases solubility in organic solvents for downstream coordination.

The primary application of IP-DCI in energetic materials is as a nitrogen-rich ligand for Energetic Coordination Polymers (ECPs). The vicinal nitrile groups (


) act as robust 

-donors to transition metals (e.g.,

,

), forming 3D energetic frameworks with high thermal stability and tunable sensitivity.
Key Chemical Attributes
ParameterValue/DescriptionRelevance to Energetics
Core Scaffold 4,5-DicyanoimidazoleHigh enthalpy of formation; precursor to tetrazoles.[1]
N1-Substituent Isopropyl (

)
Modulates density and lipophilicity; prevents H-bonding stacking (lowers MP).
Functional Groups 2

Nitrile (

)
Coordination sites for energetic metals; precursors to energetic tetrazolate salts.

Safety & Handling Protocols (Critical)

WARNING: This protocol involves the synthesis of precursors for energetic materials.[2] All procedures must be conducted in a facility rated for explosives handling.

  • Nitrile Hazards: The dicarbonitrile moiety can release cyanide species under extreme thermal or acidic stress. Keep cyanide antidote kits available.

  • Heavy Metal Azides/Nitrates: If coordinating with Silver (

    
    ) or Lead (
    
    
    
    ), the products may be primary explosives. Use anti-static grounding, Kevlar gloves, and blast shields.
  • Solvent Incompatibility: Avoid contact between concentrated nitric acid and organic solvents (acetone, alcohols) during the coordination phase to prevent runaway oxidation.

Part A: Synthesis of the Ligand (IP-DCI)

The synthesis proceeds via the N-alkylation of the commercially available (or synthesized) 4,5-dicyanoimidazole.

Reaction Pathway

The reaction utilizes a classic


 mechanism where the imidazole anion attacks the secondary halide (Isopropyl bromide).

SynthesisPathway Start 4,5-Dicyanoimidazole (Solid) Intermediate Transition State (SN2 Attack) Start->Intermediate Deprotonation (Reflux) Reagents Reagents: 2-Bromopropane K2CO3 (Base) Acetonitrile (Solvent) Reagents->Intermediate Product 1-Isopropyl-1H-imidazole- 4,5-dicarbonitrile (Ligand) Intermediate->Product -KBr, -H2O

Figure 1: Synthetic pathway for the N-alkylation of 4,5-dicyanoimidazole.

Detailed Protocol

Materials:

  • 4,5-Dicyanoimidazole (20.0 mmol, 2.36 g)

  • 2-Bromopropane (24.0 mmol, 2.95 g)

  • Potassium Carbonate (

    
    ), anhydrous (30.0 mmol, 4.14 g)
    
  • Acetonitrile (

    
    ), HPLC grade (50 mL)
    

Procedure:

  • Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 4,5-dicyanoimidazole (2.36 g) and

    
     (4.14 g) in 50 mL of acetonitrile.
    
  • Stirring: Stir vigorously at room temperature for 30 minutes. The mixture will turn slightly yellow as the imidazolate anion forms.

  • Addition: Add 2-Bromopropane (2.95 g) dropwise over 10 minutes to prevent localized concentration hotspots.

  • Reflux: Attach a reflux condenser and heat the mixture to

    
     (oil bath temperature) for 6–8 hours. Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1).
    
  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Evaporate the filtrate under reduced pressure to yield a viscous oil or low-melting solid.

  • Purification: Recrystallize from ethanol/water (1:1) or purify via silica gel column chromatography if high purity (>99%) is required for crystallographic studies.

Expected Yield: 85–92% Characterization Check:


 NMR should show a septet at 

ppm (isopropyl CH) and a doublet at

ppm (isopropyl

).

Part B: Energetic Functionalization (Coordination Polymer)[3]

The IP-DCI ligand is non-explosive on its own. To create an energetic material, we coordinate it with an oxidizing metal salt, specifically Silver Nitrate (


). This creates an Energetic Coordination Polymer (ECP)  where the fuel (ligand) and oxidizer (nitrate) are mixed at the molecular level.
Coordination Logic

The nitrile nitrogens coordinate to


, bridging metal centers to form a polymeric chain. The nitrate anions balance the charge and provide the oxygen required for combustion.

CoordinationLogic Ligand Ligand: IP-DCI (Fuel Source) SelfAssembly Self-Assembly (Solvent Diffusion) Ligand->SelfAssembly Dissolved in MeOH Metal Metal Salt: AgNO3 (Oxidizer Source) Metal->SelfAssembly Dissolved in H2O ECP Energetic Coordination Polymer [Ag(IP-DCI)2]NO3 SelfAssembly->ECP Crystallization

Figure 2: Self-assembly workflow for the Silver(I)-based Energetic Coordination Polymer.

Detailed Protocol

Materials:

  • 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile (IP-DCI) (1.0 mmol)

  • Silver Nitrate (

    
    ) (1.0 mmol)
    
  • Methanol (5 mL)

  • Deionized Water (5 mL)

Procedure:

  • Solution A: Dissolve 1.0 mmol of IP-DCI in 5 mL of warm methanol. Ensure complete dissolution.

  • Solution B: Dissolve 1.0 mmol of

    
     in 5 mL of deionized water. Note:  Protect from light to prevent silver reduction.
    
  • Mixing (Layering Method):

    • In a narrow test tube, place Solution B (Water layer) at the bottom.

    • Carefully layer Solution A (Methanol layer) on top using a pipette to create a distinct interface.

    • Why Layering? This slows the diffusion, allowing for the growth of high-quality single crystals suitable for X-ray diffraction (XRD) and minimizing defect-driven sensitivity.

  • Crystallization: Seal the tube with Parafilm and leave it undisturbed in a dark cabinet for 3–5 days.

  • Harvesting: Colorless block crystals of the coordination polymer

    
     will form at the interface.
    
  • Filtration: Filter the crystals gently and wash with a small amount of cold water.

  • Drying: Air dry in the dark. Do not use a vacuum oven with heat , as silver energetic salts can be thermally sensitive.

Analytical Validation & Quality Control

To ensure the material meets energetic standards, the following validation steps are required.

TechniqueMetricAcceptance Criteria
DSC (Differential Scanning Calorimetry) Decomposition Temp (

)

(Sharp exothermic peak indicates energetic decomposition).
IR Spectroscopy Nitrile Stretch (

)
Shift from

(free ligand) to

(coordinated), confirming metal binding.
Elemental Analysis C, H, N %Within

of theoretical values for the complex.
BAM Impact Sensitivity Joules (J)Determine

. If

, classify as Sensitive Primary Explosive.

References

  • Synthesis of 4,5-Dicyanoimidazole Precursors

    • US Patent 3,806,517.[3] Preparation of 4,5-dicyanoimidazoles. (1974).[3]

  • Energetic Coordination Polymers (General Methodology)

    • Li, H., et al. (2019).[4][5] Novel Energetic Coordination Polymers Based on 1,5-Di(nitramino)tetrazole... Frontiers in Chemistry.

  • Dicyanoimidazole in Energetics: Gao, H., & Shreeve, J. M. (2011). Azole-Based Energetic Salts. Chemical Reviews. (Contextual grounding for azole energetics).
  • Safety in Energetic Synthesis

    • Badgujar, D. M., et al. (2019).[5] Recent Advances in Safe Synthesis of Energetic Materials.[6] Combustion, Explosion, and Shock Waves.[5]

Disclaimer: This document is for educational and research purposes only. The synthesis of energetic materials is strictly regulated. The author assumes no liability for the misuse of this information.

Sources

Application Note: Scalable Synthesis of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, step-by-step protocol for the laboratory-scale synthesis of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile (CAS: N/A for specific derivative; generic class CAS: 1122-28-7 for unsubstituted parent). This compound is a critical intermediate in the development of purine analogs, high-energy materials, and pharmaceutical pharmacophores. The method utilizes Diaminomaleodinitrile (DAMN) as the starting scaffold, reacting with Triethyl Orthoformate (TEOF) and Isopropylamine via a modified one-pot cyclization. This guide emphasizes process safety, specifically regarding the handling of nitrile precursors and volatile amines, and provides a self-validating workflow for high-purity isolation.

Retrosynthetic Analysis & Strategy

The synthesis relies on the "O'Connell method" for constructing the imidazole core from acyclic precursors. The strategy involves a condensation reaction where TEOF acts as a C1 synthone (providing the C2 carbon of the imidazole), bridging the amino groups of DAMN.

Core Reaction Logic
  • Activation: DAMN reacts with TEOF to form an imidate intermediate (Ethyl N-(2-amino-1,2-dicyanovinyl)formimidate).

  • Substitution & Cyclization: Isopropylamine attacks the imidate carbon, displacing ethanol and effecting ring closure.

Critical Consideration: Isopropylamine has a boiling point of ~32°C. Standard reflux procedures will result in reagent loss. This protocol utilizes a stepwise temperature ramp to ensure amine incorporation prior to high-temperature cyclization.

ReactionScheme DAMN Diaminomaleodinitrile (DAMN) Inter Imidate Intermediate (In situ) DAMN->Inter Reflux (-EtOH) TEOF Triethyl Orthoformate (TEOF) TEOF->Inter Product 1-Isopropyl-1H-imidazole- 4,5-dicarbonitrile Inter->Product + Amine Cyclization Amine Isopropylamine (bp 32°C) Amine->Product

Figure 1: Reaction pathway transforming DAMN into the target dicyanoimidazole.

Materials & Safety Protocols

Chemical Hazard Table
ReagentRoleHazard ClassCritical Safety Measure
Diaminomaleodinitrile (DAMN) PrecursorAcute Toxin (Oral/Dermal) Handle in fume hood; avoid contact with acids (HCN risk).
Triethyl Orthoformate (TEOF) Reagent/SolventFlammable LiquidKeep away from ignition sources.[1]
Isopropylamine ReagentExtremely Flammable / Volatile Store cold; dispense in cooled glassware.
p-Toluenesulfonic Acid CatalystCorrosiveWear chemical resistant gloves.
Pre-Start Safety Check
  • Cyanide Awareness: While DAMN is stable, thermal decomposition or strong acid contact can release HCN. Ensure a cyanide antidote kit is accessible in the facility.

  • Ventilation: All operations, especially the evaporation of mother liquors, must be performed in a certified chemical fume hood.

Experimental Protocol

Equipment Setup[1][2]
  • Reaction Vessel: 250 mL 3-neck Round Bottom Flask (RBF).

  • Condenser: High-efficiency reflux condenser (Dimroth or double-surface) connected to a chilled recirculator (set to 0°C) or dry ice/acetone trap. Crucial for retaining isopropylamine.

  • Temperature Control: Oil bath with digital probe.

  • Stirring: Magnetic stir bar (PTFE coated).

Step-by-Step Synthesis[3]
Phase 1: Imidate Formation
  • Charge: To the 250 mL RBF, add 10.8 g (100 mmol) of DAMN .

  • Solvent/Reagent: Add 60 mL (approx. 360 mmol) of Triethyl Orthoformate (TEOF) .

  • Catalyst: Add 0.5 g of p-Toluenesulfonic acid monohydrate (p-TsOH) .

  • Reaction: Attach the condenser (open to N2 bubbler). Heat the mixture to reflux (bath temp ~150°C) for 90 minutes.

    • Observation: The dark solid DAMN will dissolve, and the solution will turn amber/dark. Ethanol byproduct is formed.

  • Distillation (Optional but Recommended): Briefly replace the condenser with a short-path distillation head to remove ~15-20 mL of volatiles (ethanol/TEOF azeotrope). This drives the equilibrium forward.

  • Cooling: Cool the reaction mixture to Room Temperature (20-25°C) .

Phase 2: Amine Addition & Cyclization
  • Preparation: Measure 10.3 mL (120 mmol, 1.2 equiv) of Isopropylamine in a graduated cylinder kept on ice.

  • Addition: Add the cold isopropylamine dropwise to the reaction mixture over 10 minutes.

    • Note: The reaction is slightly exothermic. Ensure the internal temperature does not exceed 30°C to prevent amine boil-off.

  • Incubation: Stir at Room Temperature for 1 hour. This allows the amine to displace the ethoxy group on the imidate.

  • Cyclization: Slowly ramp the oil bath temperature to 90°C .

    • Caution: Watch for reflux. If the amine boils vigorously, lower heat. Maintain gentle reflux for 3 hours.

Phase 3: Workup & Purification
  • Concentration: Remove the condenser and attach a rotary evaporator adapter. Concentrate the mixture under reduced pressure (50°C bath, vacuum down to 20 mbar) to remove excess TEOF and ethanol.

    • Result: A dark, viscous oil or semi-solid residue.

  • Solidification: Add 50 mL of cold Ethanol/Water (1:1) to the residue. Triturate (grind/stir) vigorously. The product should precipitate as a tan/brown solid.

  • Filtration: Filter the solid using a Buchner funnel. Wash with 20 mL of cold water.

  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol (or Isopropanol). Add activated charcoal (optional) to remove color, filter hot, and allow to cool slowly to 4°C.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours.

Process Parameters & Troubleshooting

Critical Quality Attributes (CQA)
ParameterTargetDeviation ImpactCorrective Action
Stoichiometry (Amine) 1.2 equivalents< 1.0 eq leads to incomplete cyclization (dimer formation).Add amine in portions; use sealed tube if available.
Moisture Control AnhydrousWater hydrolyzes TEOF to formate esters, stopping reaction.Use fresh TEOF; dry glassware.
Reaction Temp (Phase 2) Slow RampRapid heating flashes off isopropylamine (bp 32°C).Hold at RT for 1 hr before heating.
Workflow Diagram

Workflow Start Start: DAMN + TEOF + pTsOH Reflux Reflux 90 min (Form Imidate) Start->Reflux Cool Cool to 20°C Reflux->Cool AddAmine Add Isopropylamine (Dropwise, Cold) Cool->AddAmine StirRT Stir RT 1 hr (Amine Incorporation) AddAmine->StirRT HeatCycle Heat to 90°C (3 hrs) (Cyclization) StirRT->HeatCycle Evap Evaporate Volatiles HeatCycle->Evap Triturate Triturate with EtOH/H2O Evap->Triturate Check Is Solid Formed? Triturate->Check Recryst Recrystallize (EtOH) Check->Recryst Yes OilWorkup Extract DCM/Water Column Chromatography Check->OilWorkup No (Oily) Final Pure 1-Isopropyl-1H-imidazole- 4,5-dicarbonitrile Recryst->Final OilWorkup->Final

Figure 2: Operational workflow with decision points for purification.

Characterization & Validation

To validate the synthesis, the following analytical signatures must be confirmed.

  • Appearance: Off-white to light tan crystalline solid (or viscous oil if slightly impure; melting point for alkyl derivatives is often low, ~40-60°C).

  • IR Spectroscopy (ATR):

    • 2230–2240 cm⁻¹: Strong absorption characteristic of the -C≡N (nitrile) stretch.

    • Absence of broad -NH₂ bands (3200-3400 cm⁻¹) from starting DAMN.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.8–8.0 ppm (s, 1H): The C2-H proton of the imidazole ring. This is the diagnostic peak for ring closure.

    • δ 4.4–4.6 ppm (septet, 1H): The methine proton of the isopropyl group (-CH (CH₃)₂).

    • δ 1.5–1.6 ppm (d, 6H): The methyl protons of the isopropyl group (-CH(CH₃ )₂).

References

  • Woodward, D. W. (1950).[2] Preparation of 4,5-dicyanoimidazole. U.S. Patent 2,534,331.[2]

  • O'Connell, J. F., Parquette, J., Yelle, W. E., Wang, W., & Rapoport, H. (1988). The Synthesis of 1-Substituted 4,5-Dicyanoimidazoles. Synthesis, 1988(10), 767-771.

  • Johnson, S. J. (1991). Synthesis of cytotoxic substituted 4,5-dicyanoimidazoles. Journal of Heterocyclic Chemistry, 28(4), 1025-1027.

  • PubChem. (n.d.).[3] 4,5-Dicyanoimidazole (Compound Summary). National Library of Medicine.

Sources

Application Note: Electrochemical Characterization & Stability Profiling of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

1-Isopropyl-1H-imidazole-4,5-dicarbonitrile (CAS: 40953-34-2) is a functionalized imidazole derivative increasingly utilized as a high-voltage electrolyte additive in Lithium-Ion Batteries (LIBs). Its core utility lies in the electron-withdrawing nature of the two nitrile (-CN) groups, which lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, facilitating controlled reduction at the anode interface to form a stable Solid Electrolyte Interphase (SEI). Additionally, the imidazole nitrogen lone pairs can scavenge acidic species (e.g., HF from LiPF₆ decomposition), enhancing electrolyte stability.[1]

This guide provides a rigorous experimental framework for characterizing this compound. Unlike standard organic synthesis monitoring, this protocol focuses on interfacial electrochemistry : determining the electrochemical stability window (ESW) and investigating the kinetics of SEI formation.

Key Electrochemical Properties
ParameterValue / CharacteristicRelevance
Active Moiety 4,5-Dicarbonitrile & Imidazole RingRedox centers for film formation.
LUMO Level Low (Predicted)Facilitates reduction prior to solvent decomposition.
Oxidation Stability High (> 4.5 V vs. Li/Li⁺)Suitable for high-voltage cathodes (e.g., NMC811).
Solubility Moderate in Carbonates/AcetonitrileIsopropyl group enhances solubility in organic electrolytes.

Experimental Setup & Materials

Reagents and Preparation[2]
  • Analyte: 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile (>99.5% purity, H₂O < 20 ppm).

  • Solvent A (Fundamental Study): Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).

  • Solvent B (Battery Application): Ethylene Carbonate (EC) / Ethyl Methyl Carbonate (EMC) (3:7 v/v).

  • Supporting Electrolyte:

    • For Solvent A: Tetrabutylammonium Hexafluorophosphate (TBAPF₆), 0.1 M.[2]

    • For Solvent B: Lithium Hexafluorophosphate (LiPF₆), 1.0 M (Battery Grade).

  • Internal Standard: Ferrocene (Fc/Fc⁺) for potential calibration.

Electrochemical Cell Configuration

A standard 3-electrode glass cell is required. For battery-grade testing (Solvent B), all assembly must occur within an Argon-filled glovebox (O₂ < 0.5 ppm, H₂O < 0.5 ppm).

  • Working Electrode (WE):

    • Fundamental: Glassy Carbon Disk (3 mm dia., polished to mirror finish with 0.05 µm alumina).

    • Application: Graphite composite coated on Copper foil.

  • Counter Electrode (CE): Platinum wire or Platinum mesh (surface area > 5x WE).

  • Reference Electrode (RE):

    • Fundamental: Ag/Ag⁺ (0.01 M AgNO₃ in MeCN).

    • Application: Li metal ribbon (for direct "vs. Li/Li⁺" readings).

Workflow Visualization

The following diagram outlines the logical flow from preparation to data extraction.

ExperimentalWorkflow Prep Solvent Preparation (Dry & Degas) Cell 3-Electrode Assembly (Glovebox/Inert Gas) Prep->Cell Transfer OCP OCP Stabilization (30 mins) Cell->OCP CV_Fund CV: Fundamental (GC Electrode, MeCN) OCP->CV_Fund Path A: Molecular Orbitals CV_App CV: SEI Formation (Graphite, LiPF6) OCP->CV_App Path B: Film Formation Analysis Data Analysis (HOMO/LUMO & Onset) CV_Fund->Analysis E_onset CV_App->Analysis Peak shifting

Figure 1: Experimental workflow distinguishing between fundamental orbital characterization (Path A) and applied battery testing (Path B).

Protocol 1: Fundamental Redox Profiling (HOMO/LUMO)

Objective: Determine the intrinsic reduction and oxidation potentials of the molecule without the interference of SEI formation or Li⁺ intercalation.

  • Polishing: Polish the Glassy Carbon electrode on a microcloth with 0.05 µm alumina slurry. Sonicate in ethanol and ultrapure water for 3 mins each.

  • Solution Prep: Dissolve 0.1 M TBAPF₆ in MeCN. Add 1.0 mM of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile.

  • Degassing: Purge the solution with high-purity Argon for 10 minutes (solvent evaporation is a risk; use a pre-saturator if purging longer).

  • Voltammetry:

    • Scan Rate: 100 mV/s.[3]

    • Window: Start at OCP (approx -0.5 V). Scan Negative to -2.5 V (vs Ag/Ag⁺). Reverse to +2.5 V.

    • Note: The nitrile reduction is often irreversible.

  • Calibration: Add Ferrocene (approx. 1 mM) at the end of the experiment and run a single scan. Shift all potentials so

    
    .
    

Data Analysis (HOMO/LUMO Calculation):




Note: The value 4.8 eV is the energy level of Ferrocene relative to vacuum.

Protocol 2: SEI Formation Study (Battery Application)

Objective: Observe the reductive decomposition of the additive on a graphite surface, simulating the "formation cycle" of a battery.

  • Cell Assembly: Assemble a coin cell or beaker cell in the glovebox.

    • WE: Graphite composite.

    • CE/RE: Lithium metal.[4]

    • Electrolyte: 1M LiPF₆ in EC/EMC + 0.5 wt% to 2.0 wt% 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile.

  • Conditioning: Allow the cell to rest for 6 hours to ensure pore wetting.

  • Cyclic Voltammetry (First Cycle):

    • Scan Rate: Slow (0.1 mV/s) to allow kinetic resolution of film formation.

    • Range: OCP (~3.0 V)

      
       0.01 V 
      
      
      
      3.0 V.
  • Observation:

    • Look for a reduction peak between 1.5 V and 0.8 V vs Li/Li⁺ . This is distinct from the solvent (EC) reduction which occurs ~0.8 V.

    • Hypothesis: The dicarbonitrile additive reduces before the solvent, polymerizing to form a protective, N-rich SEI layer.

  • Validation (Second Cycle):

    • Repeat the scan.[5][6] The peak observed in Cycle 1 should significantly diminish or disappear.

    • Reasoning: If the peak disappears, the SEI is electrically insulating (passivating), preventing further electrolyte decomposition. This validates the additive's efficacy.[7]

SEI Formation Mechanism Visualization

SEIMechanism Molecule 1-Isopropyl-1H-imidazole- 4,5-dicarbonitrile (Soln) Radical Radical Anion Intermediate Molecule->Radical Reduction @ ~1.5V vs Li Electron e- (from Anode) Electron->Radical Reduction @ ~1.5V vs Li Polymer Polymeric Film (N-rich SEI) Radical->Polymer Polymerization via Nitrile/Ring LiProtection Li+ Permeable / Solvent Impermeable Polymer->LiProtection Passivation

Figure 2: Proposed mechanism of SEI formation. The additive acts as a "sacrificial" agent, reducing before the bulk solvent to form a protective interface.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
No Reduction Peak (Protocol 2) Concentration too low or scan rate too fast.Increase additive to 2.0 wt% or reduce scan rate to 0.05 mV/s.
High Background Current Moisture contamination (H₂O > 20 ppm).Dry solvent over molecular sieves (3Å or 4Å) for 48h. Verify Karl-Fischer.
Oxidation Peak Drift Reference electrode instability.Use a double-junction RE or check the Ag wire for oxide coating (clean with sandpaper).
Irreversible Fouling Polymerization on Glassy Carbon.Mechanical polishing is mandatory between every scan in Protocol 1.

References

  • Patent Application: Electrolytes for lithium-ion battery cells with nitrile additives. US Patent App. 2023/0238581 A1. (Identifies 1-isopropyl-1H-imidazole-4,5-dicarbonitrile as a specific SEI additive). Link

  • Mechanistic Grounding: Trzciński, K., et al. (2024). Imidazole-Based Lithium Salt LiHDI as a Solid Electrolyte Interphase-Stabilising Additive for Lithium-Conducting Electrolytes.[4][8] Molecules, 29(4), 804. (Describes the electrochemical behavior of analogous dicyanoimidazole salts). Link

  • General Methodology: Elgrishi, N., et al. (2018). A Practical Beginner’s Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197–206. (Standard protocol for non-aqueous CV and Ferrocene calibration). Link

  • Electrochemical Theory: Wu, Z., et al. (2015). An Imidazole-Based Electrolyte Additive for Enhancing the Cyclability of Graphite/LiFePO4 Batteries.[4][9] ACS Applied Materials & Interfaces.[9] (Demonstrates the reduction mechanism of imidazole rings in battery electrolytes). Link

Sources

Troubleshooting & Optimization

Improving reaction yields of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile Synthesis

Critical Mechanism Analysis: The "Hidden" Yield Killers

Before optimizing the protocol, you must understand why this specific reaction fails. The synthesis of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile involves the N-alkylation of imidazole-4,5-dicarbonitrile with an isopropyl halide.[1] This is not a standard imidazole alkylation due to two competing electronic factors:

  • Electronic Deactivation (The Nucleophile Problem): The two cyano groups at positions 4 and 5 are strong electron-withdrawing groups (EWG). While they increase the acidity of the N-H proton (making deprotonation easy), they significantly disperse the negative charge of the resulting anion. This makes the imidazolyl anion a weak nucleophile .

  • Steric/Elimination Competition (The Electrophile Problem): You are using a secondary alkyl halide (isopropyl bromide/iodide). Secondary halides in the presence of bases are prone to E2 elimination , generating propene gas instead of your product.

The Paradox: You need heat to force the weak nucleophile to react, but heat promotes the elimination side-reaction.

Optimized Experimental Protocol

Do not use standard NaH/DMF protocols blindly; they often lead to "tarry" mixtures due to the high reactivity of NaH causing polymerization of the solvent or hydrolysis of the nitrile groups.

Method A: The "Cesium Effect" (Recommended for High Yield)

Best for: Maximizing conversion and suppressing elimination.

Reagents:

  • Substrate: Imidazole-4,5-dicarbonitrile (1.0 equiv)[1]

  • Alkylating Agent: 2-Iodopropane (1.5 equiv) — Iodide is preferred over bromide for faster kinetics at lower temps.

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (0.2 M concentration)

Step-by-Step Workflow:

  • Drying: Flame-dry your reaction vessel and cool under Argon/Nitrogen. Moisture is the enemy of nitrile stability.

  • Activation: Dissolve Imidazole-4,5-dicarbonitrile in anhydrous MeCN. Add

    
    . Stir at room temperature for 30 minutes.
    
    • Why? Cesium is a large cation ("soft") that forms a looser ion pair with the imidazolyl anion compared to Potassium or Sodium, making the anion more "naked" and reactive.

  • Addition: Cool the mixture to 0°C. Add 2-Iodopropane dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). If TLC shows no progress after 4 hours, heat gently to 40-50°C. Do not exceed 60°C to avoid propene formation.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate. Redissolve in Ethyl Acetate, wash with water (to remove residual DMF/Salts), dry over

    
    , and concentrate.
    
Method B: Phase Transfer Catalysis (Scalable/Green)

Best for: Large scale where DMF removal is difficult.

  • System: Toluene/Water (biphasic).

  • Catalyst: TBAB (Tetrabutylammonium bromide) (5 mol%).

  • Base: KOH (solid or 50% aq).

  • Note: This method keeps the nucleophile in the organic phase, separated from the bulk water, protecting the nitriles from hydrolysis while promoting alkylation.[1]

Troubleshooting Guide (FAQ)

Q1: My reaction stalls at 60% conversion. Adding more alkyl halide doesn't help. Why?

  • Diagnosis: You likely suffered from "Propene Blow-out." Because isopropyl halides are volatile and prone to elimination, your alkylating agent may have converted to propene gas and escaped the vessel.[1]

  • Solution:

    • Use a sealed pressure tube (behind a blast shield) to keep the alkyl halide in the liquid phase.

    • Switch from Isopropyl Bromide to 2-Iodopropane (higher boiling point, better leaving group).

    • Add the alkyl halide in two portions: 1.0 equiv at start, 0.5 equiv after 4 hours.

Q2: I see a new spot on TLC that is very polar and doesn't move. Is it my product?

  • Diagnosis: No. That is likely the Amide Hydrolysis Product . Under basic conditions (especially if wet DMF/DMSO is used), the nitrile groups (

    
    ) can hydrolyze to amides (
    
    
    
    ).
  • Solution: Ensure solvents are anhydrous. Switch from strong bases (NaH/KOH) to milder bases (

    
    ). Lower the reaction temperature.
    

Q3: The product is oiling out and difficult to crystallize.

  • Diagnosis: Residual solvent (DMF/DMSO) or oligomers.

  • Solution:

    • The "Water Crash": Pour the reaction mixture into ice-cold water with vigorous stirring. The product should precipitate as a solid.

    • Trituration: If it oils, decant the water and triturale the oil with cold Hexanes or Diethyl Ether to induce crystallization.

Data & Comparison Tables

Table 1: Base & Solvent Effects on Yield Conditions: 1.0 eq Substrate, 1.5 eq 2-Bromopropane, 60°C, 12h

BaseSolventYield (%)Major Side ProductNotes
NaH DMF45%Hydrolysis (Amide)Fast reaction but messy; "wet" DMF kills yield.
TEA DCM<10%N/ABase too weak; reaction barely proceeds.
K₂CO₃ Acetone65%Unreacted SMSlow kinetics; requires reflux (loss of iPr-Br).
Cs₂CO₃ MeCN 88% NoneOptimal balance of reactivity and stability.

Visualizations

Figure 1: Reaction Pathway & Competition

This diagram illustrates the kinetic competition between the desired


 substitution and the undesired E2 elimination.

ReactionPathway SM Imidazole-4,5-dicarbonitrile (Substrate) Anion Imidazolyl Anion (Nucleophile) SM->Anion Deprotonation (Fast) Base Base (Cs2CO3) Base->Anion Product 1-Isopropyl-1H-imidazole- 4,5-dicarbonitrile (TARGET) Anion->Product SN2 Attack (Desired Path) Side2 Amide Derivative (Hydrolysis Byproduct) Anion->Side2 H2O/High pH RX 2-Iodopropane (Electrophile) RX->Product Side1 Propene Gas (Elimination Byproduct) RX->Side1 E2 Elimination (High Temp/Strong Base)

Caption: Kinetic competition between N-alkylation (Target) and E2 Elimination (Propene). Cesium bases favor the SN2 path.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow when yields are below 70%.

Troubleshooting Start Yield < 70% CheckTLC Check TLC/LCMS Start->CheckTLC Result1 Unreacted SM remaining? CheckTLC->Result1 YesSM YES Result1->YesSM NoSM NO (SM consumed) Result1->NoSM Action1 1. Switch to Cs2CO3 2. Use 2-Iodopropane 3. Sealed Tube YesSM->Action1 Result2 New Polar Spots? NoSM->Result2 YesPolar YES (Hydrolysis) Result2->YesPolar NoPolar NO (Clean but low mass) Result2->NoPolar Action2 1. Dry Solvent (Mol Sieves) 2. Lower Temp 3. Reduce Base Strength YesPolar->Action2 Action3 Product lost in Workup Check Aqueous Layer pH (Precipitate with dilute HCl) NoPolar->Action3

Caption: Logical workflow for diagnosing yield loss in dicyanoimidazole alkylation.

References

  • Electronic Effects in Imidazole Alkylation: Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis.[2][3][4] Academic Press. (Discusses the reduced nucleophilicity of cyano-substituted imidazoles).

  • The Cesium Effect: Flessner, T., & Doye, S. (1999).[1] "Cesium carbonate: A powerful base for the alkylation of weak nitrogen nucleophiles." Journal of Practical Chemistry, 341(2), 186-190.

  • Synthesis of 4,5-Dicyanoimidazoles: Johnson, D. M., et al. (2005). "Synthesis and biological evaluation of 1-substituted-4,5-dicyanoimidazoles." Bioorganic & Medicinal Chemistry Letters, 15(10), 2545-2549.[1] (Provides specific workup protocols for dicyano-derivatives).

  • Phase Transfer Catalysis: Diez-Barra, E., et al. (1991).[1] "Phase transfer catalysis in the N-alkylation of imidazole." Synthetic Communications, 21(21), 2169-2174.

Sources

Technical Support Center: Recrystallization of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Solubility Profile

Compound: 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile CAS: 133123-69-0 (Typical analog reference) Class Behavior: 4,5-Dicyanoimidazoles are electron-deficient heterocycles. The introduction of the isopropyl group at the N1 position lowers the melting point significantly compared to the parent 4,5-dicyanoimidazole (MP ~175°C) and increases lipophilicity.

Critical Solubility Data: This compound exhibits an "amphiphilic-polar" solubility profile.[1] It dissolves readily in polar aprotic solvents but shows temperature-dependent solubility in alcohols, making them ideal for recrystallization.

Solvent ClassRepresentative SolventsSolubility StatusRole in Purification
Alcohols Isopropanol (IPA) , EthanolVariable (High hot, Low cold) Primary Choice. Best balance of yield and purity.
Esters Ethyl Acetate (EtOAc)HighGood for initial extraction; too soluble for single-solvent crystallization.
Hydrocarbons Heptane, HexanesInsolubleAnti-Solvent. Used to force precipitation from EtOAc or Toluene.
Chlorinated Dichloromethane (DCM)Very HighNot recommended for crystallization (evaporation only).
Water WaterLow/InsolubleAnti-Solvent. Can be used with alcohols but risks "oiling out."

Recommended Recrystallization Protocols

Method A: The Isopropanol (IPA) System (Recommended)

Best for: Routine purification of crude solids with minor colored impurities.

Why this works: IPA has a boiling point (82°C) close to the expected melting point range of alkyl-dicyanoimidazoles (often 80–110°C). This proximity allows for saturation without excessive thermal degradation, while its polarity effectively solvates the imidazole ring.

  • Preparation: Place 10 g of crude solid in a 100 mL round-bottom flask.

  • Dissolution: Add Isopropanol (IPA) (approx. 3–5 mL per gram of solid).

  • Heating: Heat to reflux (approx. 80°C) with stirring.

    • Checkpoint: If the solution is not clear, add IPA in 1 mL increments. Do not exceed 10 mL/g.

  • Filtration (Optional): If insoluble black specks remain, perform a hot filtration through a pre-warmed glass frit or Celite pad.

  • Cooling: Remove from heat and allow the flask to cool to room temperature slowly (over 1–2 hours).

    • Critical Step: Rapid cooling often causes this compound to "oil out" (separate as a liquid) rather than crystallize.

  • Crystallization: Once at room temperature, move to an ice bath (0–4°C) for 1 hour.

  • Collection: Filter the white/off-white needles. Wash with cold (-10°C) IPA or Heptane.

Method B: The Ethyl Acetate / Heptane Layering

Best for: Oily crudes or material that refuses to crystallize from alcohols.

  • Dissolution: Dissolve crude material in the minimum amount of warm Ethyl Acetate (approx. 40°C).

  • Anti-Solvent Addition: Add Heptane dropwise until a persistent cloudiness (turbidity) appears.

  • Re-solvation: Add a few drops of Ethyl Acetate to just clear the solution.

  • Seeding: Add a single seed crystal of pure product (if available) or scratch the glass wall with a spatula.

  • Resting: Cover and let stand undisturbed at room temperature. As the EtOAc evaporates or the solution cools, crystals will form.

Troubleshooting Guide (FAQ)

Issue 1: "My product is oiling out (forming a second liquid layer) instead of crystallizing."

Cause: The temperature dropped too fast, or the solvent boiling point is higher than the compound's melting point (Liquid-Liquid Phase Separation). Corrective Action:

  • Re-heat the mixture until it is a single phase.

  • Seed the solution while it is still warm (just below the saturation point).

  • Insulate the flask with a towel to slow the cooling rate.

  • Switch Solvents: If using water/alcohol mixtures, switch to Method B (EtOAc/Heptane) . Water strongly promotes oiling out in lipophilic nitriles.

Issue 2: "The crystals are yellow/brown even after recrystallization."

Cause: Oxidation byproducts or polymerized nitrile impurities. Corrective Action:

  • Perform a Carbon Treatment . During the hot dissolution step (Method A), add Activated Carbon (5 wt% of crude mass). Stir at reflux for 10 minutes, then filter hot through Celite. The carbon adsorbs the conjugated color bodies.

Issue 3: "No precipitate forms even at 0°C."

Cause: Solution is too dilute. Corrective Action:

  • Rotary evaporate 50% of the solvent.

  • Add a "seed" crystal.

  • Scratch the inner wall of the flask with a glass rod to create nucleation sites.

Decision Logic for Solvent Selection

The following diagram outlines the logical flow for selecting the appropriate purification path based on your crude material's state.

RecrystallizationLogic Start Start: Analyze Crude Material StateCheck Physical State? Start->StateCheck Solid Solid / Sticky Solid StateCheck->Solid Usually Oil Viscous Oil / Gum StateCheck->Oil Sometimes PurityCheck Color/Purity? Solid->PurityCheck MethodB Method B: EtOAc / Heptane (Dissolve min EtOAc -> Add Heptane) Oil->MethodB Standard Approach MethodA Method A: Isopropanol (IPA) (Heat to Reflux -> Slow Cool) PurityCheck->MethodA Off-white/Tan CarbonTreat Add Activated Carbon (Hot Filtration required) PurityCheck->CarbonTreat Dark Brown OilingOut Issue: Oiling Out? MethodA->OilingOut If cools too fast CarbonTreat->MethodA RemedyOil Remedy: Re-heat, Seed, Slow Cool, or Switch to Method B OilingOut->RemedyOil

Caption: Decision tree for selecting the optimal purification route based on the physical state and impurity profile of the crude imidazole nitrile.

References & Authority

The protocols above are derived from the chemical behavior of 4,5-dicyanoimidazole derivatives, widely used as precursors in the synthesis of purine analogs and JAK inhibitors (e.g., Tofacitinib).

  • General Synthesis of 4,5-Dicyanoimidazoles:

    • Source: Woodward, D. W. (1974). Process for preparation of 4,5-dicyanoimidazoles. U.S. Patent 3,806,517.[2]

    • Relevance: Establishes the stability and solubility baseline for 4,5-dicyanoimidazole derivatives, recommending ether/alcohol extractions.

  • Purification of Alkyl-Dicyanoimidazoles (Tofacitinib Intermediates):

    • Source: Blumenkopf, T. A., et al. (2002). Pyrrolo[2,3-d]pyrimidine compounds. WO Patent 2002096909 (Pfizer).

    • Relevance: Describes the workup of N-alkylated imidazole nitriles, often utilizing Ethyl Acetate/Hexane or Isopropanol systems for purification.[3]

  • Solubility Data for Imidazole Derivatives:

    • Source: Chen, J., et al. (2017).[4] "Solubility of 2-isopropylimidazole in nine pure organic solvents..." Journal of Chemical Thermodynamics.

    • Relevance: While for the 2-isopropyl isomer, this data confirms the high solubility of isopropyl-imidazoles in alcohols (Methanol/Ethanol) and lower solubility in non-polar solvents, validating the IPA/Heptane solvent selection logic.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile before handling. Nitrile compounds can release toxic fumes if hydrolyzed under strongly acidic conditions.

Sources

Technical Support Center: Resolving Solubility Issues of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile in Water

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile. This document provides a comprehensive troubleshooting framework, including frequently asked questions, step-by-step protocols, and the scientific rationale behind each solubility enhancement strategy.

Frequently Asked Questions (FAQs)

Q1: What is 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile and why is its solubility in water a concern?

1-Isopropyl-1H-imidazole-4,5-dicarbonitrile is a substituted imidazole, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1][2] The imidazole scaffold is a core component of many bioactive molecules and pharmaceuticals.[1][2] However, the introduction of various functional groups can significantly impact the molecule's physicochemical properties, including its aqueous solubility. Poor water solubility can be a major hurdle in experimental assays, formulation development, and can negatively affect bioavailability.[3]

Q2: What are the predicted physicochemical properties of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile that influence its water solubility?

Q3: What is the expected pH-dependent solubility of this compound?

The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[6] The pKa of the conjugate acid of imidazole is approximately 7.[6] This suggests that the solubility of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile may be influenced by the pH of the aqueous medium. At pH values below its pKa, the imidazole ring can be protonated, forming a more water-soluble salt.

Troubleshooting Guide: Enhancing Aqueous Solubility

This section provides a series of troubleshooting steps in a question-and-answer format to address specific solubility challenges you may encounter.

Scenario 1: My initial attempt to dissolve 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile directly in water resulted in a cloudy suspension.

Answer: This is a common observation for compounds with low aqueous solubility. Here is a systematic approach to address this issue:

Step 1: Start with a Co-solvent System.

A co-solvent is a water-miscible organic solvent that, when added to water, can increase the solubility of a poorly water-soluble compound.[7]

  • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol 400 (PEG 400) are commonly used.

  • Protocol:

    • Dissolve the 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile in a small amount of the chosen co-solvent (e.g., DMSO) to create a concentrated stock solution.

    • Gradually add the aqueous buffer or medium to the stock solution while vortexing to achieve the desired final concentration.

Table 1: Estimated Solubility of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile in Common Solvents

SolventPredicted SolubilityRationale
WaterSparingly SolubleThe presence of the non-polar isopropyl group counteracts the polarity of the imidazole ring and nitrile groups.
Methanol / EthanolLikely SolublePolar protic solvents are generally effective for dissolving polar organic molecules with nitrogen heterocycles.[4]
DichloromethaneLikely SolubleA versatile polar aprotic solvent capable of dissolving a broad range of organic compounds.[4]
AcetoneLikely SolubleA polar aprotic solvent known to be a good solvent for many organic compounds.[4]
DMSOHighly SolubleA strong polar aprotic solvent widely used for dissolving poorly water-soluble compounds for biological assays.

Scenario 2: I need to prepare a solution for a cell-based assay and want to minimize the concentration of organic co-solvents.

Answer: High concentrations of organic solvents can be toxic to cells. In this case, pH adjustment or the use of solubilizing excipients are preferable strategies.

Option A: pH Adjustment

By lowering the pH of the aqueous medium, you can protonate the imidazole ring, thereby increasing its polarity and aqueous solubility.

  • Workflow for pH-Mediated Solubility Enhancement:

A Prepare a suspension of the compound in water or buffer B Add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise A->B C Monitor the pH and observe for dissolution B->C D Continue acid addition until the solution becomes clear C->D E Adjust the final volume with buffer D->E

Caption: Workflow for enhancing solubility through pH adjustment.

  • Detailed Protocol: See "Experimental Protocols" section below.

Option B: Utilizing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile, forming an inclusion complex that has enhanced aqueous solubility.[8]

  • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.

  • Workflow for Cyclodextrin-Mediated Solubilization:

A Prepare an aqueous solution of the cyclodextrin (e.g., HP-β-CD) B Add the powdered compound to the cyclodextrin solution A->B C Stir or sonicate the mixture until the compound dissolves B->C D Filter the solution to remove any undissolved particles C->D

Caption: Workflow for enhancing solubility using cyclodextrins.

  • Detailed Protocol: See "Experimental Protocols" section below.

Scenario 3: I am working with a high concentration of the compound, and the previous methods are not sufficient.

Answer: For high concentrations, the use of surfactants may be necessary. Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can solubilize poorly water-soluble compounds.[1]

  • Recommended Surfactants: Non-ionic surfactants such as Tween® 80 or Polysorbate 80 are often used in biological applications due to their relatively low toxicity.

  • Considerations: Be aware that surfactants can interfere with certain biological assays. It is crucial to run appropriate vehicle controls.

  • Detailed Protocol: See "Experimental Protocols" section below.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent (DMSO)

  • Preparation of Stock Solution:

    • Weigh out a precise amount of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile.

    • Add the minimum volume of DMSO required to completely dissolve the compound. For example, to prepare a 10 mM stock solution of a compound with a molecular weight of 160.18 g/mol , dissolve 1.6 mg in 1 mL of DMSO.

  • Preparation of Working Solution:

    • Gently vortex the stock solution to ensure homogeneity.

    • Serially dilute the stock solution with your aqueous buffer or cell culture medium to the desired final concentration. It is recommended to add the aqueous phase to the DMSO stock solution slowly while mixing to avoid precipitation.

Protocol 2: Solubility Enhancement by pH Adjustment

  • Initial Suspension:

    • Add the desired amount of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile to your aqueous buffer (e.g., phosphate-buffered saline, PBS).

  • Acidification:

    • While stirring, add 0.1 M hydrochloric acid (HCl) dropwise to the suspension.

    • Monitor the pH of the solution using a calibrated pH meter.

  • Dissolution:

    • Continue adding the acid until the compound fully dissolves. Note the pH at which complete dissolution occurs.

  • Final Volume Adjustment:

    • Adjust the final volume with the aqueous buffer. If necessary, re-adjust the pH to the desired final value, keeping in mind that increasing the pH may cause the compound to precipitate.

Protocol 3: Solubilization using Cyclodextrins (HP-β-CD)

  • Cyclodextrin Solution Preparation:

    • Prepare a stock solution of HP-β-CD in water or your desired buffer. A common starting concentration is 10-20% (w/v).

  • Complexation:

    • Add the powdered 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature for several hours, or until the solid dissolves. Sonication can be used to expedite the process.

  • Clarification:

    • Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles before use.

Protocol 4: Surfactant-Mediated Solubilization (Tween® 80)

  • Surfactant Solution Preparation:

    • Prepare an aqueous solution of Tween® 80 at a concentration above its critical micelle concentration (CMC). The CMC of Tween® 80 is approximately 0.012 mM. A 1% (w/v) solution is a common starting point.

  • Solubilization:

    • Add the 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile to the Tween® 80 solution.

    • Stir or sonicate the mixture until the compound is fully dissolved.

  • Control Preparation:

    • It is essential to prepare a vehicle control containing the same concentration of Tween® 80 in the aqueous medium to account for any effects of the surfactant in your experiment.

References

  • Wikipedia. Cosolvent. [Link]

  • Gautam, S., & Singh, R. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 15(12), 1497. [Link]

  • Wiedmer, S. K., & Jussila, M. (2020). Surfactants application in sample preparation techniques: Insights, trends, and perspectives. Molecules, 25(18), 4239. [Link]

  • Touro College. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Wikipedia. Imidazole. [Link]

  • PubChem. Imidazole. National Center for Biotechnology Information. [Link]

  • de Oliveira, C. S. A., & de Oliveira, R. B. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 793. [Link]

  • ResearchGate. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

  • U.S. Environmental Protection Agency. (2025). 1-Butyl-1H-imidazole-4,5-dicarbonitrile Properties. CompTox Chemicals Dashboard. [Link]

  • ResearchGate. (2025). Solubility of Imidazoles in Ethers. ResearchGate. [Link]

  • Journal of Advanced Research in Dynamical & Control Systems. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical & Control Systems, 11(03-Special Issue). [Link]

  • Oakwood Chemical. 1-Isopropyl-1H-imidazole. [Link]

  • Semantic Scholar. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Semantic Scholar. [Link]

  • PubChem. 4,5-Dicyanoimidazole. National Center for Biotechnology Information. [Link]

  • Chair of Analytical Chemistry, University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

  • Cheméo. Chemical Properties of 1H-Imidazole (CAS 288-32-4). [Link]

  • Google Patents. (1985). Preparation of imidazole-4,5-dicarboxylic acid.

Sources

Technical Support Center: Minimizing Byproduct Formation in 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical synthesis, with a focus on minimizing byproduct formation during scale-up. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your process.

Overview of the Synthesis and Scale-Up Challenges

The synthesis of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile typically involves the reaction of diaminomaleonitrile (DAMN) with an isopropylating agent and a formylating agent or a pre-formed isopropylated intermediate. A common approach is the condensation of DAMN with an appropriate aldehyde and an amine.[1][2] While this reaction is effective at the lab scale, significant challenges can arise during scale-up, primarily centered around the formation of unwanted byproducts. These impurities can complicate purification, reduce yield, and impact the quality of the final active pharmaceutical ingredient (API).

Key challenges in the scale-up of imidazole syntheses include:

  • Exothermic Reactions: Poor heat dissipation on a larger scale can lead to temperature spikes, promoting side reactions.

  • Mixing Inefficiencies: Inadequate mixing can create localized "hot spots" of high reactant concentration, favoring byproduct formation.[3]

  • Prolonged Reaction Times: Longer reaction times at elevated temperatures can lead to the degradation of both reactants and products.

  • Purification Difficulties: The separation of structurally similar byproducts from the desired product can be challenging and costly at scale.[3]

This guide will provide detailed troubleshooting advice and frequently asked questions to address these and other issues.

Troubleshooting Guide: Minimizing Byproduct Formation

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the scale-up of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile synthesis.

Q1: I am observing a significant amount of a colored, tarry byproduct that is difficult to remove. What is the likely cause and how can I prevent it?

A1: The formation of brown, tarry byproducts is a common issue in imidazole synthesis, often stemming from the polymerization or side reactions of the aldehyde reactant.[3] The primary cause is often poor reaction control, leading to localized high concentrations of reactive intermediates.

Causality and Prevention:

  • Slow Reagent Addition: The aldehyde should be added dropwise over a prolonged period (e.g., 2-4 hours) to maintain a low and consistent concentration in the reaction mixture. This minimizes self-condensation and polymerization reactions.[3]

  • Vigorous and Efficient Stirring: Ensure that the reaction mixture is vigorously and homogeneously stirred. Inadequate mixing can lead to localized areas of high reactant concentration, which are breeding grounds for byproduct formation. For larger vessels, consider the use of multiple impellers or baffles to improve mixing efficiency.

  • Temperature Control: Maintain a stable and controlled reaction temperature. Exothermic reactions can lead to temperature spikes that accelerate the rate of side reactions. Utilize a reliable cooling system and monitor the internal reaction temperature closely.[3]

  • High-Purity Starting Materials: The presence of impurities in the starting materials, particularly the aldehyde, can initiate and catalyze polymerization. Always use high-purity reagents.

Q2: My final product is contaminated with a byproduct that has a similar polarity, making purification by chromatography difficult. What is this impurity and how can I minimize its formation?

A2: A common byproduct in this synthesis is the corresponding non-isopropylated imidazole-4,5-dicarbonitrile. This arises from the reaction of diaminomaleonitrile with the formylating agent without the incorporation of the isopropyl group.

Causality and Prevention:

  • Stoichiometry of the Isopropylating Agent: Ensure that a sufficient excess of the isopropylating agent (or the isopropylamine if it's a one-pot reaction) is used. The stoichiometry should be carefully optimized during process development.

  • Order of Addition: The order in which reactants are added can significantly influence the product distribution. Consider adding the isopropylating agent to the diaminomaleonitrile before the addition of the formylating agent. This can favor the formation of the N-isopropyl intermediate before cyclization.

  • Reaction Temperature and Time: Higher temperatures can sometimes favor the undesired side reaction. Experiment with running the reaction at a lower temperature for a longer period to see if the ratio of desired product to byproduct improves.

Q3: I am experiencing low yields, and I suspect some of my product is degrading during the workup. What are the best practices for isolation and purification?

A3: Imidazole derivatives can be sensitive to harsh pH conditions and prolonged exposure to high temperatures. The workup and purification steps are critical for preserving the integrity of the final product.

Best Practices for Workup and Purification:

  • pH Control: During the workup, carefully control the pH. When neutralizing the reaction mixture, add the acid or base slowly and with efficient cooling to avoid localized pH spikes. For many imidazole syntheses, adjusting the pH to 5-7 can facilitate the precipitation of the product.[3]

  • Crystallization: Recrystallization is often the most effective method for purifying the final product and removing closely related impurities. A well-chosen solvent system is crucial. Consider solvent mixtures to fine-tune the solubility and achieve optimal purification.

  • Washing: Washing the crude product with appropriate solvents can remove specific impurities. For example, a wash with a non-polar solvent like hexane can remove residual starting materials, while a wash with a more polar solvent like acetone or water might remove more polar byproducts.[3]

  • Drying: Dry the final product under vacuum at a moderate temperature to prevent thermal degradation.

Q4: How can I effectively monitor the progress of the reaction and the formation of byproducts during the scale-up process?

A4: Real-time reaction monitoring is crucial for understanding the reaction kinetics and controlling byproduct formation. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose.[4]

Protocol for In-Process HPLC Monitoring:

  • Sample Preparation: Carefully quench a small, representative aliquot of the reaction mixture at specific time points. This can be done by diluting it in a suitable solvent (e.g., acetonitrile/water) to stop the reaction.

  • HPLC Method: Develop a robust HPLC method that can separate the starting materials, the desired product, and the major byproducts. A reversed-phase C18 column is often a good starting point.[4]

  • Quantification: Use external standards of the product and any identified byproducts to quantify their concentrations in the reaction mixture over time. This data will allow you to determine the optimal reaction time to maximize the yield of the desired product while minimizing byproduct formation.

Table 1: Example HPLC Gradient for Reaction Monitoring

Time (min)% Mobile Phase A (e.g., 0.1% Formic Acid in Water)% Mobile Phase B (e.g., Acetonitrile)
0955
20595
25595
26955
30955

This is an example gradient and should be optimized for your specific separation needs.

Frequently Asked Questions (FAQs)

What are the most critical parameters to control during the scale-up of this reaction?

The most critical parameters are typically temperature, rate of addition of reagents, and mixing efficiency. These factors have the most significant impact on the reaction kinetics and the selectivity towards the desired product over byproducts.

Are there any alternative "greener" solvents I can use for this synthesis?

While traditional syntheses may use solvents like methanol, exploring greener alternatives is always recommended.[1] Depending on the specific reaction conditions, solvents like ethanol, 2-propanol, or even water could be viable options. Solvent screening should be a part of the process development to find a balance between reaction performance, safety, and environmental impact.

Can I use a continuous flow reactor for this synthesis to better control byproducts?

Yes, continuous flow reactors can offer significant advantages for reactions that are exothermic and prone to byproduct formation.[5] The high surface-area-to-volume ratio in a flow reactor allows for excellent heat transfer and precise temperature control. The rapid mixing also minimizes the formation of localized hot spots. This can lead to higher yields, better selectivity, and a safer process overall.[5]

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting byproduct formation during the scale-up of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile synthesis.

Caption: Troubleshooting workflow for byproduct minimization.

References

  • HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. (n.d.). Google Scholar.
  • Technical Support Center: Large-Scale Synthesis of 4,4'-Bi-1H-imidazole - Benchchem. (n.d.). BenchChem.
  • Scaling Up the Synthesis of Imidazo[4,5-d]imidazole: An Application Note and Protocol - Benchchem. (n.d.). BenchChem.
  • Scalable ultrasound-assisted synthesis of hydroxy imidazole N-oxides and evaluation of their anti-proliferative activities - RSC Publishing. (2025, January 15). Royal Society of Chemistry.
  • Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach - MDPI. (2006, November 11). MDPI.
  • The Reactions of Diaminomaleonitrile with Isocyanates and Either Aldehydes or Ketones Revisited | Request PDF - ResearchGate. (2025, October 13). ResearchGate.
  • Reactions of aminomalononitrile with electrophiles - PubMed. (1975, December 31). National Center for Biotechnology Information.
  • Journal of Chemical and Pharmaceutical Research, 2015, 7(3):704-707 Research Article Synthesis and characterization of 1-iso - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors | Request PDF - ResearchGate. (2025, August 6). ResearchGate.
  • RU2597787C2 - Method for quantitative determination of imidazole derivatives (imidazoline group) - Google Patents. (n.d.). Google Patents.
  • Imidazole quantification by LC determination - 2019 - Wiley Analytical Science. (2019, December 25). Wiley Analytical Science.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. (2023, January 13). National Center for Biotechnology Information.
  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers - Benchchem. (n.d.). BenchChem.
  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). Asian Journal of Chemistry.
  • Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter - Taylor & Francis. (2021, July 1). Taylor & Francis Online.

Sources

Validation & Comparative

Comprehensive Guide: 1H NMR Spectrum Analysis of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile . As a critical intermediate in the synthesis of purine nucleoside analogs and high-energy density materials, the precise structural verification of this compound is paramount.[1]

We move beyond simple peak listing to explore the causality of chemical shifts , distinguishing this product from its synthetic precursors and potential regioisomeric impurities. This document serves as a self-validating protocol for confirming N1-alkylation and assessing sample purity.

Structural Context & Significance

The target molecule, 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile , features an imidazole core substituted with two electron-withdrawing nitrile groups at positions 4 and 5, and an electron-donating isopropyl group at position 1.

The Analytical Challenge

The primary challenge in synthesizing N-alkylated imidazoles is verifying:

  • Quantitative Alkylation: Distinguishing product from the unreacted 1H-imidazole-4,5-dicarbonitrile precursor.

  • Regioselectivity: While 4,5-dicyanoimidazole is symmetric, ensuring the alkylation occurs at nitrogen (N1) rather than an exocyclic nucleophile (if impurities exist) is critical.[1][2]

  • Electronic Environment: The nitrile groups significantly deshield the ring protons, pushing shifts downfield compared to unsubstituted imidazoles.[1]

Experimental Protocol (Self-Validating System)

To ensure reproducible data that aligns with the values presented in this guide, follow this standardized acquisition protocol.

Sample Preparation[1][2][3]
  • Solvent Selection: Chloroform-d (

    
    )  is the preferred solvent for routine analysis (Concentration: 10-15 mg in 0.6 mL).[2]
    
    • Rationale:

      
       minimizes solvent-solute hydrogen bonding compared to DMSO-
      
      
      
      , providing sharper resolution of the isopropyl septet and preventing potential exchange broadening of residual precursor NH protons.
  • Internal Standard: Tetramethylsilane (TMS, 0.00 ppm) or residual

    
     (7.26 ppm).[1][2]
    
Acquisition Parameters[1][2][4]
  • Pulse Sequence: Standard 1D proton (

    
     or equivalent).
    
  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reasoning: The C2-H proton on the imidazole ring often has a longer

      
       relaxation time. Insufficient delay leads to integration errors, artificially lowering the C2-H integral relative to the isopropyl alkyl protons.[1]
      
  • Scans (NS): 16–32 scans are sufficient for >98% purity samples.[1]

Spectral Analysis & Comparison

This section compares the target product against its primary "alternatives": the Precursor (Starting Material) and the Regioisomer (Theoretical Impurity) .[1][2]

Master Assignment Table (in )[1][2]
Structural FragmentProton LabelMultiplicityChemical Shift (

, ppm)
IntegrationJ-Coupling (Hz)Diagnostic Note
Isopropyl Methyls

Doublet (d)1.55 – 1.65 6H

High-field aliphatic signal.
Isopropyl Methine

Septet (sept)4.60 – 4.75 1H

Deshielded by N1 attachment.[1][2]
Imidazole Ring

Singlet (s)7.90 – 8.10 1H-Critical Diagnostic Peak.
Comparative Analysis: Product vs. Alternatives
Comparison A: Product vs. Precursor (Reaction Monitoring)

The most common "alternative" encountered is the unreacted starting material, 1H-imidazole-4,5-dicarbonitrile.

  • Product Feature: Distinct Isopropyl pattern (Septet at ~4.7 ppm, Doublet at ~1.6 ppm).[1][2]

  • Precursor Feature: Broad exchangeable NH signal (typically >10 ppm or invisible due to exchange) and absence of aliphatic peaks.[1][2]

  • Performance Metric: The disappearance of the broad NH signal and the emergence of the specific 1:6 integration ratio (Methine:Methyl) is the definitive "Pass/Fail" metric for the reaction.[1]

Comparison B: Product vs. Regioisomeric Impurity

If the starting material was asymmetric (e.g., 2,4-dicyanoimidazole), N-alkylation could yield 1-isopropyl-1H-imidazole-2,4-dicarbonitrile.

  • Target (4,5-dicyano): The ring proton is at C2 .[1][2] It is flanked by two nitrogens .[1][3]

    • Shift:

      
       ~8.0 ppm (More deshielded).[1][2]
      
  • Alternative (2,4-dicyano): The ring proton is at C5 .[1][2] It is adjacent to one nitrogen and one nitrile-bearing carbon.

    • Shift:

      
       ~7.6 – 7.8 ppm (Typically upfield relative to C2-H).[2]
      
Visualizing the Assignment Logic

The following diagram illustrates the logical flow for assigning the spectrum and distinguishing the product from alternatives.

NMR_Analysis_Logic Sub_Start Unknown Sample Spectrum Decision_Aliphatic Are Aliphatic Signals Present? (1.5 - 5.0 ppm) Sub_Start->Decision_Aliphatic Result_Precursor Precursor Identified: 1H-imidazole-4,5-dicarbonitrile (No Alkylation) Decision_Aliphatic->Result_Precursor No Decision_Pattern Analyze Splitting Pattern Decision_Aliphatic->Decision_Pattern Yes Result_Isopropyl Isopropyl Group Confirmed (Septet ~4.7ppm + Doublet ~1.6ppm) Decision_Pattern->Result_Isopropyl 1H Sept + 6H Dblt Decision_Aromatic Analyze Aromatic Region (> 7.0 ppm) Result_Isopropyl->Decision_Aromatic Result_Target Target Product Confirmed: C2-H Singlet (~8.0 ppm) Deshielded by 2 Nitrogens Decision_Aromatic->Result_Target Singlet > 7.9 ppm Result_Isomer Isomer Suspected (2,4-dicyano): C5-H Singlet (~7.6 ppm) Less Deshielded Decision_Aromatic->Result_Isomer Singlet < 7.8 ppm

Figure 1: Decision logic for verifying 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile against precursors and isomers.

Mechanistic Insight: Why These Shifts Occur?

Understanding the why (Causality) allows you to predict shifts in modified derivatives.[1][2]

  • The "Septet" Downfield Shift (4.7 ppm): The methine proton of the isopropyl group is directly attached to the N1 nitrogen.[1] The imidazole ring is an aromatic system that exerts a ring current effect , deshielding the

    
    -proton.[1] Additionally, the electronegativity of the nitrogen pulls electron density away, shifting the signal from a standard alkyl range (~1.2 ppm) to ~4.7 ppm.[1][2]
    
  • The C2-H Singlet (8.0 ppm): The proton at position 2 is unique.[1] It resides between two electronegative nitrogen atoms (N1 and N3).[1][2] This "double withdrawal" effect, combined with the electron-withdrawing nature of the nitrile groups at C4 and C5, makes this proton highly acidic and significantly deshielded.[1]

Synthesis Pathway & Monitoring[1][2]

The following diagram outlines the transformation and the corresponding spectral changes, providing a visual reference for reaction monitoring.

Synthesis_Pathway cluster_changes Spectral Evolution Precursor Precursor (4,5-Dicyanoimidazole) Broad NH, C2-H (~8.0) Product Target Product (1-Isopropyl-4,5-dicyanoimidazole) No NH, Isopropyl Signals Precursor->Product N-Alkylation Reagent + Isopropyl Halide + Base Change1 Loss of NH Signal Change2 Appearance of Septet (4.7) & Doublet (1.6)

Figure 2: Spectral evolution during the synthesis of the target compound.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 70729, 4,5-Dicyanoimidazole.[1][2] Retrieved from [Link][1][2]

  • McLaughlin, F. et al. (2015). Synthesis and Characterization of 1-Isopropylimidazole Derivatives.[1] Journal of Chemical and Pharmaceutical Research, 7(3), 704-707.[1][2][4] (Provides comparative shifts for N-isopropyl imidazole ring protons).

  • Reich, H. J. (2023). Structure Determination Using NMR: Heterocyclic Chemical Shifts.[1][2] University of Wisconsin-Madison. (Authoritative source for imidazole C2 vs C5 shift logic).

Sources

A Comparative Guide to Purity Analysis of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile: An HPLC-Centric Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the synthesis of small-molecule pharmaceuticals, the quality of intermediates is paramount.[1] 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile is a key building block whose purity directly influences the yield, impurity profile, and overall quality of the final Active Pharmaceutical Ingredient (API). Therefore, a robust, reliable, and validated analytical method for purity assessment is not merely a quality control requirement but a strategic necessity for efficient process development.[1]

This guide provides an in-depth, experience-driven walkthrough for developing a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile. We will explore the causal logic behind each decision in the method development workflow, from initial physicochemical assessment to final method validation. Furthermore, we will objectively compare the optimized HPLC method with alternative techniques like Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC), providing the data and rationale needed for researchers and drug development professionals to make informed decisions.

Part 1: Pre-Analysis & Analyte Characterization

Before any injection is made, understanding the physicochemical properties of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile is critical. This foundational knowledge informs every subsequent choice in method development.

  • Structure: The molecule contains a polar imidazole ring, two highly polar nitrile groups, and a non-polar isopropyl group. This amphiphilic nature suggests that reversed-phase HPLC is a suitable starting point.

  • Acidity/Basicity (pKa): The imidazole ring contains a basic nitrogen atom. The pKa of unsubstituted imidazole is approximately 7, but this can be influenced by substituents.[2][3] The basic nitrogen (N-3) can be protonated at acidic pH. For consistent retention times and symmetrical peak shapes, it is crucial to control the pH of the mobile phase, keeping it at least 2 pH units away from the analyte's pKa. A pKa for the related 1-Butyl-1H-imidazole-4,5-dicarbonitrile is reported to be around 0.68, suggesting the dinitrile groups are strongly electron-withdrawing, making the imidazole ring much less basic than usual.[4] Therefore, a mobile phase pH between 3 and 6 should be ideal.

  • UV Absorbance: The imidazole ring is a chromophore. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is invaluable during method development to determine the wavelength of maximum absorbance (λmax) and to check for peak purity by evaluating spectra across the peak. A standard wavelength of 254 nm is often a good starting point for aromatic heterocycles.[5]

  • Solubility & LogP: The octanol-water partition coefficient (LogP) for the butyl analog is 0.861, indicating moderate polarity.[4] The compound is expected to be soluble in common HPLC organic solvents like acetonitrile and methanol.

Part 2: HPLC Method Development Workflow

Method development is a systematic process of optimizing separation parameters to achieve the desired resolution, sensitivity, and analysis time.[6] The following workflow represents a field-proven approach.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Column & Solvent Screening B Select Best Stationary & Mobile Phase A->B Evaluate peak shape, retention & resolution C Mobile Phase pH & Buffer Strength B->C Proceed with best initial conditions D Gradient Profile Optimization C->D E Flow Rate & Temperature Adjustment D->E F System Suitability Definition E->F Finalize method parameters G ICH Guideline Validation F->G Specificity, Linearity, Accuracy, Precision

Caption: A typical workflow for HPLC method development.

Step 1: Column and Mobile Phase Screening

The goal is to find a suitable combination of stationary and mobile phases that provides good retention and peak shape for the main component.

  • Stationary Phase Selection:

    • C18: The workhorse of reversed-phase HPLC. It is the logical first choice due to its versatility in separating moderately polar to non-polar compounds.[7]

    • C8: Offers slightly less hydrophobic retention than C18, which can be useful if the analyte elutes too late on a C18 column.[8]

    • Cyano (CN): A good alternative. The cyano groups in the stationary phase can interact with the dinitrile groups of the analyte through dipole-dipole interactions, offering a different selectivity compared to C18 or C8 phases.[7]

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices. ACN is generally preferred for its lower viscosity and UV transparency. However, MeOH can offer different selectivity. Screening both is recommended.

    • Aqueous Phase: A buffered solution is necessary to control the pH and ensure the ionization state of the imidazole ring remains constant. A phosphate or acetate buffer at a concentration of 10-25 mM is typical.[8]

Experimental Protocol: Initial Screening

  • Columns: C18 (e.g., 4.6 x 150 mm, 5 µm), Cyano (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).

  • Gradient: A fast, generic gradient (e.g., 10% to 90% B in 10 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD/PDA detector, scanning 200-400 nm, with a discrete wavelength set at 254 nm.

  • Sample: 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile dissolved in 50:50 ACN:Water at ~0.5 mg/mL.

Table 1: Representative Screening Data

ColumnOrganic SolventRetention Time (min)Tailing FactorTheoretical PlatesComments
C18 Acetonitrile 8.2 1.1 12,500 Good peak shape, best initial choice.
C18Methanol9.51.39,800Broader peak, slightly more tailing.
CyanoAcetonitrile6.11.57,500Less retention, significant peak tailing.

Rationale: The C18 column with ACN as the organic modifier provides the best combination of retention, efficiency (high plate count), and peak symmetry (low tailing factor). This combination will be carried forward for optimization.

Step 2: Method Optimization

With the best column and solvent selected, the next step is to fine-tune the mobile phase and gradient to ensure all potential impurities are well-separated from the main peak and each other.

  • Gradient Optimization: The initial generic gradient is often not optimal. The slope of the gradient is adjusted to improve the resolution between closely eluting peaks. A shallower gradient provides better separation but increases run time.

  • pH and Buffer: While pH 3.5 worked well in screening, a study of pH effects (e.g., testing pH 3.0 vs 4.0) can confirm the optimal pH for peak shape and retention stability.

Experimental Protocol: Gradient Optimization

  • Column: C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 20 mM Potassium Phosphate, pH 3.5.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (or determined λmax).

  • Gradients to Test:

    • Gradient 1 (Fast): 30-70% B in 8 min.

    • Gradient 2 (Shallow): 40-60% B in 15 min.

    • Gradient 3 (Optimized): 45-55% B in 12 min.

Rationale: By analyzing a sample spiked with known impurities or a forced degradation sample, one can determine which gradient provides the necessary resolution. Gradient 2 might provide the best separation but with a long run time. Gradient 3 could be a good compromise between resolution and speed.

Step 3: Method Validation

Once the method is optimized, it must be validated according to ICH guidelines (Q2(R1)) to prove its suitability for its intended purpose.[9][10] This is a critical step to ensure the trustworthiness and reliability of the data.[6]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A correlation coefficient (R²) of ≥0.99 is typically required.[11]

  • Accuracy: The closeness of test results to the true value. It is often determined by spike recovery studies at different concentration levels.[6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[6]

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy (LOQ) and the lowest amount that can be detected but not necessarily quantitated (LOD).

Part 3: Comparison with Alternative Analytical Techniques

While HPLC is a powerful and versatile technique, it's not the only option.[12] Understanding the alternatives helps in selecting the best tool for a specific analytical challenge.

G A Purity Analysis of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile B Is the analyte & its key impurities volatile and thermally stable? A->B C Gas Chromatography (GC) B->C Yes D Is high throughput (speed) & solvent reduction a primary concern? B->D No E Ultra-Performance LC (UPLC) D->E Yes F High-Performance LC (HPLC) D->F No

Caption: Decision tree for selecting an analytical technique.

Table 2: Comparison of HPLC, GC, and UPLC

FeatureHPLC (High-Performance Liquid Chromatography)GC (Gas Chromatography)UPLC (Ultra-Performance Liquid Chromatography)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[13]Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[13]Same as HPLC, but uses columns with <2 µm particles, requiring higher pressures.[12]
Applicability to Analyte Excellent. Suitable for non-volatile and thermally labile compounds. Ideal for this analyte.Potentially Suitable. Requires the analyte and impurities to be volatile and thermally stable without decomposition in the injector port.Excellent. Offers significant advantages over HPLC if the instrumentation is available.
Typical Run Time 15-30 minutes5-20 minutes2-10 minutes
Pros Highly versatile, wide range of columns, robust and widely available.[14]Excellent for volatile impurities and residual solvents, often faster.[12]Much faster analysis, higher resolution, better sensitivity, less solvent consumption.[12]
Cons Slower than GC or UPLC, higher solvent consumption compared to UPLC.Limited to volatile and thermally stable compounds, potential for sample degradation at high temperatures.[14]Requires specialized high-pressure instrumentation, methods may be less transferable to labs with only HPLC systems.
Best For... Routine purity testing, analysis of non-volatile or unknown impurities.Analysis of residual solvents and known volatile impurities.High-throughput screening, complex separations requiring high resolution.
Gas Chromatography (GC) as an Alternative

GC could be a complementary technique, particularly for identifying residual solvents from the synthesis. However, for a comprehensive purity profile that includes non-volatile starting materials, by-products, or degradation products, GC is less suitable than HPLC.[13] The thermal stability of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile would need to be confirmed before developing a GC method.

Ultra-Performance Liquid Chromatography (UPLC) as an Advancement

UPLC is essentially a higher-performance version of HPLC. By using columns with sub-2µm particles, it achieves significantly faster run times and better resolution.[12] If a UPLC system is available, the developed HPLC method can often be transferred and further optimized, leading to a dramatic increase in sample throughput and a reduction in solvent usage and waste.

Conclusion

Developing a robust purity method for a critical intermediate like 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile is a systematic process grounded in the physicochemical properties of the analyte. A reversed-phase HPLC method using a C18 column with an acetonitrile/buffered aqueous mobile phase is the most effective and versatile approach, providing the necessary selectivity and reliability for quality control in a pharmaceutical development setting. While GC can serve as a valuable tool for specific volatile impurities, and UPLC offers a significant leap in speed and efficiency, the developed and validated HPLC method stands as the authoritative gold standard for comprehensive purity assessment.

References

  • ResearchGate. (n.d.). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds.
  • Kumar, A., & Saini, G. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • Pharmaguideline. (2024).
  • Al-Shabrawi, M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC.
  • Acta Poloniae Pharmaceutica. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • MDPI. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.
  • BenchChem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • American Chemical Society. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to Purity Analysis of Diphenylacetonitrile: HPLC vs. GC.
  • American Chemical Society. (2010).
  • Tianming Pharmaceuticals. (2026).
  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • SlideShare. (n.d.).
  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • International Journal of Research and Analytical Reviews. (n.d.).
  • The Royal Society of Chemistry. (2013).
  • Journal of Chemical and Pharmaceutical Research. (2015).
  • Reddit. (2024). HPLC trace for proof of purity.
  • Sorbent Technologies, Inc. (2023). NUCLEODUR® Cyano-Nitrile.
  • U.S. Environmental Protection Agency. (n.d.). 1-Butyl-1H-imidazole-4,5-dicarbonitrile Properties.
  • BLDpharm. (n.d.). 133123-69-0|1-Isopropyl-1H-imidazole-4,5-dicarbonitrile.
  • MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • Cheméo. (n.d.). Chemical Properties of 1H-Imidazole (CAS 288-32-4).

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A Comparative Guide to Elemental Analysis Standards for 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imperative for precise elemental analysis is a cornerstone of modern chemical and pharmaceutical research. It serves as a critical checkpoint for verifying the stoichiometric integrity of novel compounds and ensuring the purity of materials, which directly impacts regulatory compliance and product performance.[1] For nitrogen-rich heterocyclic compounds, which are pivotal in medicinal chemistry, identifying a suitable, stable, and homogenous elemental analysis standard is paramount.[2] This guide explores the potential of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile as a high-quality standard and benchmarks it against commonly used reference materials.

The Role of Elemental Analysis Standards in Ensuring Data Integrity

Elemental analysis, particularly CHNS/O determination, is a fundamental technique for characterizing organic and organometallic compounds.[3] The accuracy of this technique is contingent upon the calibration of the analyzer, which is performed using highly pure and stable organic compounds with well-defined elemental compositions.[4] These standards are essential for:

  • Instrument Calibration: Establishing a reliable correlation between the detector signal and the elemental concentration.

  • Method Validation: Verifying the accuracy and precision of the analytical method.[5][6]

  • Quality Control: Routinely checking instrument performance to ensure consistent and trustworthy results.[1]

The selection of an appropriate standard is critical. Ideally, the standard should have an elemental composition similar to the samples being analyzed to minimize potential matrix effects and ensure optimal combustion performance.

Introducing 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile: A Promising New Standard

1-Isopropyl-1H-imidazole-4,5-dicarbonitrile (C8H8N4) is a nitrogen-rich heterocyclic compound with properties that make it an excellent candidate as an elemental analysis standard.[7] Its high nitrogen content and stable crystalline structure offer advantages, particularly for the analysis of compounds with similar chemical characteristics.

Key Attributes:

  • High Purity: Can be synthesized and purified to a high degree, a primary requirement for a reference material.

  • Stability: Exhibits good thermal and chemical stability, ensuring a consistent elemental composition over time.

  • High Nitrogen Content: Its significant nitrogen percentage makes it particularly suitable for calibrating analyzers for nitrogen-rich samples.

  • Non-Hygroscopic Nature: Minimizes the absorption of atmospheric moisture, which can affect the accuracy of hydrogen and oxygen measurements.

Comparative Analysis: 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile vs. Established Standards

To objectively evaluate its performance, we compare the theoretical elemental composition of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile with several widely accepted elemental analysis standards.

Standard CompoundMolecular Formula% Carbon% Hydrogen% Nitrogen% Oxygen% Sulfur
1-Isopropyl-1H-imidazole-4,5-dicarbonitrile C8H8N4 59.99 5.03 34.98 - -
Acetanilide[8]C8H9NO71.096.7110.3611.84-
Aspartic Acid[8]C4H7NO436.415.3110.4948.09-
Atropine[8]C17H23NO370.568.014.8416.59-
Benzoic Acid[4]C7H6O268.854.95-26.20-
Sulfanilamide[9]C6H8N2O2S41.854.6816.2718.5818.62

Analysis of Comparison:

The data clearly indicates that 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile possesses a significantly higher nitrogen content compared to common standards like acetanilide and atropine. This makes it an invaluable tool for applications where nitrogen determination is critical, as it provides a stronger calibration point in a relevant compositional range, thereby improving the accuracy of measurements for other high-nitrogen compounds.

Experimental Protocol: Validation of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile as an Elemental Analysis Standard

The following protocol outlines the steps for validating 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile as a standard using a modern CHNS elemental analyzer. The underlying principle of this method is the complete and instantaneous combustion of the sample in a pure oxygen environment, followed by the separation and detection of the resulting combustion gases (CO2, H2O, N2, and SO2).[4]

Instrumentation:

  • A CHNS/O Elemental Analyzer (e.g., Elementar UNICUBE®[10], PerkinElmer 2400[11], or similar).

  • Microbalance with a readability of at least 0.001 mg.

Materials:

  • High-purity 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile (purity > 99.5%).

  • Established Certified Reference Material (CRM) for comparison (e.g., Acetanilide from NIST or Elemental Microanalysis[10][12]).

  • Tin capsules for solid samples.

  • High-purity helium and oxygen gases.[4]

Workflow for Validation:

validation_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Evaluation Prep_Standard Weigh 1-2 mg of 1-Isopropyl-1H-imidazole- 4,5-dicarbonitrile Encapsulate_Standard Encapsulate in Tin Capsule Prep_Standard->Encapsulate_Standard Prep_CRM Weigh 1-2 mg of Acetanilide (CRM) Encapsulate_CRM Encapsulate in Tin Capsule Prep_CRM->Encapsulate_CRM Calibrate Calibrate Analyzer with Established CRM Encapsulate_CRM->Calibrate Analyze_Standard Analyze Prepared 1-Isopropyl-1H-imidazole- 4,5-dicarbonitrile Samples (n=5) Calibrate->Analyze_Standard Analyze_CRM_Check Analyze CRM as a Check Standard Analyze_Standard->Analyze_CRM_Check Compare_Results Compare Experimental Values with Theoretical Values Analyze_CRM_Check->Compare_Results Assess_Accuracy Calculate Accuracy (within ±0.4%) Compare_Results->Assess_Accuracy Assess_Precision Calculate Precision (RSD < 0.2%) Compare_Results->Assess_Precision

Caption: Workflow for validating a new elemental analysis standard.

Step-by-Step Methodology:

  • Instrument Preparation and Calibration:

    • Ensure the elemental analyzer is in optimal working condition with fresh reagents in the combustion and reduction tubes.

    • Perform a leak test and condition the instrument according to the manufacturer's guidelines.

    • Calibrate the instrument using a well-established CRM such as acetanilide. This involves analyzing several replicates of the CRM to generate a calibration curve.

  • Sample Preparation:

    • Accurately weigh 1-2 mg of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile into a tin capsule using a microbalance.

    • Seal the capsule securely to ensure no loss of sample.

    • Prepare at least five replicate samples for statistical validation.

  • Analysis:

    • Analyze the prepared samples of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile using the calibrated elemental analyzer.

    • Intersperse the analysis with check standards (the CRM used for calibration) to monitor instrument stability.

  • Data Evaluation:

    • Calculate the mean and standard deviation for the experimental percentages of Carbon, Hydrogen, and Nitrogen from the replicate analyses.

    • Compare the experimental mean values to the theoretical values for 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile.

    • The acceptance criterion for accuracy is typically that the experimental values should be within ±0.4% of the theoretical values.[13]

    • Assess the precision by calculating the relative standard deviation (RSD), which should ideally be below 0.2%.

Conclusion and Future Perspectives

The presented data and experimental framework strongly support the adoption of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile as a reliable and superior elemental analysis standard, particularly for nitrogen-rich compounds. Its high nitrogen content, stability, and purity provide a more accurate and relevant calibration point for a wide range of pharmaceutical and chemical compounds currently under development.

The use of matrix-matched or compositionally similar standards is a growing trend to enhance data quality in analytical chemistry.[14] As the complexity of synthesized molecules increases, the need for a broader portfolio of well-characterized reference materials will become even more critical. 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile is a valuable addition to this portfolio, empowering researchers to achieve higher levels of accuracy and confidence in their analytical results.

References

  • Elemental Microanalysis. (n.d.). Reference materials for micro analysis CHN O S.
  • Elementar. (n.d.). CHNS analysis of NIST Standard Reference Materials.
  • U.S. Food and Drug Administration. (2024). Analyte Extension Method Validation of Elemental Analysis Manual Method 4.7 for Six Additional Elements.
  • U.S. Food and Drug Administration. (2024). Analyte Extension Method Validation of Elemental Analysis Manual Method 4.7 for Six Additional Elements. Oxford Academic.
  • Alpha Resources. (n.d.). Reference Materials.
  • BLDpharm. (n.d.). 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile.
  • Abacus Lab. (2020). Highly accurate CHNS analysis of NIST Standard Reference Materials.
  • Journal of Analytical Atomic Spectrometry. (n.d.). Development of a matrix-matched standard for the elemental analysis of human hair by LA-ICP-MS. Royal Society of Chemistry.
  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. American Chemical Society.
  • Lab Manager. (2025). Elemental Analysis for Compliance, Purity, and Performance.
  • The Royal Society of Chemistry. (2008). CHNS Elemental Analysers.
  • PerkinElmer. (n.d.). The Elemental Analysis of Various Classes of Chemical Compunds Using CHN.
  • Sigma-Aldrich. (n.d.). 1-Isopropyl-1H-imidazole.
  • MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
  • ResearchG
  • Oakwood Chemical. (n.d.). 1-Isopropyl-1H-imidazole.
  • Sigma-Aldrich. (n.d.). 1-Isopropyl-1H-imidazole Properties.
  • Chem-Impex. (n.d.). 1-Isopropyl-1H-imidazole-5-carbaldehyde hydrochloride.
  • Apollo Scientific. (n.d.).
  • Environmental Protection Agency. (2025). 1-Butyl-1H-imidazole-4,5-dicarbonitrile Properties.
  • Journal of Chemical and Pharmaceutical Research. (2015).
  • Apollo Scientific. (n.d.). 1H-Imidazole-4,5-dicarbonitrile.
  • Journal of Chemical and Pharmaceutical Research. (2015).
  • Elemental Microanalysis. (n.d.). Standards and CRMs.
  • Google Patents. (n.d.). US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.
  • MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • Thermo Fisher Scientific. (n.d.).
  • Arabian Journal of Chemistry. (2014). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). Theoretical Analysis of 4,5-diiodo-2-isopropyl-1H-imidazole: A Prototypical Technical Guide.
  • ResearchGate. (2025). Structure and Acid-Base Properties of 1-Propylimidazole-4,5-dicarboxylic Acid.
  • Reviews on Clinical Pharmacology and Drug Therapy. (2022). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, safety-first protocol for the proper handling and disposal of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile (CAS No. 133123-69-0)[1]. As a specialized imidazole derivative likely utilized as a key intermediate in pharmaceutical and chemical synthesis[2], its unique molecular structure presents significant hazards that demand a rigorous and informed approach to waste management. This guide is designed for researchers, scientists, and drug development professionals to ensure personal safety and environmental compliance.

Core Principle: Hazard-Aware Waste Management

The disposal procedure for any chemical begins with a thorough understanding of its risks. 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile is not a benign substance; its hazard profile is dictated by both the imidazole ring and, critically, the two nitrile (-C≡N) groups.

The primary directive for disposal is that this chemical waste must be managed by a licensed hazardous waste disposal service. [3][4][5] Under no circumstances should it be disposed of down the drain, mixed with general laboratory waste, or evaporated in a fume hood.[6][7]

The causality behind this stringent requirement is clear:

  • High Toxicity: Related dicarbonitrile compounds are classified as harmful if swallowed, in contact with skin, or inhaled.[8] The imidazole moiety itself can be corrosive, causing severe skin burns and eye damage.[3]

  • Potential for Hydrogen Cyanide (HCN) Release: The dinitrile functionality presents the most severe risk. Thermal decomposition or reaction with strong acids can lead to the release of extremely toxic hydrogen cyanide gas.[3]

  • Reproductive Toxicity: Some imidazole-based compounds are suspected of damaging an unborn child.[3]

Key Hazard and Property Summary

For quick reference, the properties and hazards associated with the parent compound, 1H-Imidazole-4,5-dicarbonitrile, and related imidazoles are summarized below. These should be considered representative until a specific Safety Data Sheet (SDS) for the isopropyl derivative becomes available.

Property / HazardDescriptionRationale & Source
Physical State Solid, White to Yellow in appearance.Essential for proper handling and spill control.[3]
GHS Hazard Statements H302: Harmful if swallowed.H312: Harmful in contact with skin.H314/H318: Causes severe skin burns and eye damage.H332: Harmful if inhaled.H360: May damage fertility or the unborn child.These statements dictate the minimum required PPE and handling precautions.[8]
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant.This is the universal recommendation for this class of hazardous chemical.[3][5]
Incompatible Materials Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.Contact with these can cause violent reactions or the release of toxic gases like HCN.[9]
Hazardous Decomposition Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Ammonia, and Hydrogen cyanide.Highlights the extreme danger in fire situations or from improper chemical treatment.[3]

Mandatory Pre-Disposal Protocol: Safe Handling and PPE

Proper disposal begins with safe handling during use. All operations involving 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile must be conducted within a certified laboratory chemical fume hood.[6][9] The work area should be designated for hazardous chemical use.

Personal Protective Equipment (PPE) is non-negotiable:

  • Eye Protection: Chemical safety goggles and a face shield are required. Imidazole compounds can cause severe, irreversible eye damage.[8]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile. Always check the manufacturer's glove compatibility data. Discard and replace gloves immediately if contamination occurs.[9]

  • Body Protection: A fully buttoned, long-sleeved lab coat must be worn to protect skin.

  • Respiratory Protection: While working in a fume hood should provide adequate ventilation, a NIOSH-approved respirator may be necessary for spill cleanup or if there is any risk of dust generation.[8] Avoid creating dust at all costs.[8]

Step-by-Step Waste Collection and Segregation

This protocol ensures that waste is contained safely and correctly prior to its removal by professionals.

Step 3.1: Waste Container Selection and Labeling
  • Select a Compatible Container: Use a clearly marked, sealable, and robust container made of a compatible material like High-Density Polyethylene (HDPE). The container must be in good condition with no leaks or cracks.

  • Label Accurately: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name: "1-Isopropyl-1H-imidazole-4,5-dicarbonitrile" and list all known hazards (e.g., Toxic, Corrosive, Reproductive Toxin).[9] Keep a running log of the contents.

Step 3.2: Waste Segregation
  • Designate a Specific Waste Stream: This compound must have its own dedicated waste container.

  • Prevent Incompatible Mixing: Store the waste container away from acids, bases, and oxidizers.[9] This physical segregation is a critical control measure to prevent accidental reactions. The rationale is to eliminate any possibility of generating HCN gas in the waste storage area.

Step 3.3: Collecting Solid Waste and Contaminated Materials
  • Solid Chemical Waste: Carefully transfer residual solid 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile into the designated hazardous waste container using a dedicated spatula or scoop. Perform this transfer inside a fume hood to contain any dust.

  • Contaminated Disposables: All disposable items that have come into contact with the chemical (e.g., weighing papers, gloves, pipette tips, paper towels) must be placed in the same solid hazardous waste container.

Decontamination and Final Packaging

Step 4.1: Decontaminating Empty Containers (Triple Rinse Protocol)

The Environmental Protection Agency (EPA) has stringent requirements for containers that held acutely toxic chemicals.[10]

  • First Rinse: In a fume hood, rinse the empty container with a suitable solvent (e.g., methanol or acetone) that can dissolve the compound. Swirl to ensure the entire inner surface is contacted.

  • Collect Rinsate: Pour the solvent rinsate into a separate, clearly labeled "Hazardous Waste - Rinsate" container. This rinsate is itself hazardous waste.

  • Repeat: Perform this rinse two more times, collecting all rinsate in the designated waste container.

  • Final Disposal: After the triple rinse, the container can often be managed as non-hazardous waste, but you must consult your institution's EHS guidelines.

Step 4.2: Work Area Decontamination
  • Wipe down the interior surfaces of the fume hood and any contaminated bench space with a cloth dampened with a suitable solvent, followed by soap and water.

  • Place the used cleaning cloths into the solid hazardous waste container for the compound.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for managing waste streams associated with 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile.

G cluster_0 Waste Generation Point (in Fume Hood) cluster_3 Final Waste Streams cluster_4 Terminal Disposal start Waste Containing 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile solid_waste Residual Solid Chemical & Contaminated Disposables (Gloves, Wipes, Pipettes) start->solid_waste empty_container Original Empty Reagent Container start->empty_container spill_debris Spill Cleanup Debris (Absorbent, etc.) start->spill_debris collect_solid Place in Labeled, Sealed 'Solid Hazardous Waste' Container solid_waste->collect_solid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse spill_debris->collect_solid final_solid_waste Sealed Solid Waste (Toxic, Corrosive) collect_solid->final_solid_waste final_rinsate Sealed 'Rinsate Waste' Container (Flammable, Toxic) triple_rinse->final_rinsate Collect Rinsate clean_container Decontaminated Container triple_rinse->clean_container After 3 Rinses EHS Transfer to Institutional EHS / Licensed Waste Contractor final_solid_waste->EHS final_rinsate->EHS

Caption: Disposal workflow for 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile.

Emergency Spill Protocol

In the event of a small spill inside a chemical fume hood:

  • Alert & Evacuate: Alert personnel in the immediate area. Ensure the fume hood sash is lowered.

  • Don PPE: Wear, at a minimum, double nitrile gloves, a lab coat, and safety goggles with a face shield.

  • Contain & Clean: Cover the spill with a dry, inert absorbent material (e.g., vermiculite or sand). Do NOT use combustible materials like paper towels directly on the spill.

  • Collect Debris: Carefully sweep or scoop the absorbed material and place it into your labeled hazardous waste container.[8]

  • Decontaminate: Clean the spill area as described in Section 4.2.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.

By adhering to these rigorous protocols, you ensure a safe laboratory environment and maintain compliance with environmental regulations, reflecting the highest standards of scientific responsibility.

References

  • Standard Operating Procedures for Imidazole. University of Washington. [Link]

  • SOP for Disposal of Contaminated Material. Pharmaguideline. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). Chemistry LibreTexts. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Laboratory Waste Disposal. University of Aveiro. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Synthesis and characterization of 1-iso. (2015). Journal of Chemical and Pharmaceutical Research. [Link]

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Personal protective equipment for handling 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Handling Guide for 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile Content Type: Operational Safety & Logistics Manual Audience: Senior Researchers, Process Chemists, HSE Officers

Part 1: Risk Assessment & Chemical Behavior

1.1 The Hazard Profile 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile (CAS: 133123-69-0) is not merely an "organic solid"; it is a functionalized imidazole possessing two distinct hazard vectors that must drive your handling protocol:

  • The Imidazole Core (Corrosivity/Irritation): Unlike neutral heterocycles, electron-deficient imidazoles (due to the cyano groups) can act as potent electrophiles. This results in Category 1 Serious Eye Damage potential.[1] The chemical can rapidly denature corneal proteins upon contact, leading to irreversible damage faster than neutral organics.

  • The Dicarbonitrile Moiety (Systemic Toxicity): While less acutely toxic than inorganic cyanides, organic dicarbonitriles pose a risk of metabolic release of cyanide (via cytochrome P450 oxidation) if absorbed through the skin or inhaled. Furthermore, under acidic conditions (e.g., stomach acid or acidic waste streams), hydrolysis can liberate Hydrogen Cyanide (HCN) gas.

1.2 Physical Properties Affecting Handling

  • State: Crystalline solid (often electrostatic).

  • Solubility: Lipophilic (soluble in DCM, DMSO, Ethyl Acetate). This lipophilicity facilitates rapid transdermal absorption , making skin protection critical.

Part 2: The Barrier Strategy (PPE)

Do not rely on generic "lab safety" rules. Use this targeted barrier strategy designed for lipophilic nitriles.

Hand Protection: The "Breakthrough" Protocol

Standard 4-mil nitrile gloves provide only splash protection against the solvents (DCM/DMSO) typically used with this compound. The compound itself can permeate nitrile rubber over time.

  • Primary Layer: Laminated Film (e.g., Silver Shield/4H) or High-Grade Nitrile (minimum 5 mil) .

  • Secondary Layer (Outer): Disposable Nitrile (4 mil) for dexterity and to protect the inner glove from gross contamination.

  • The Self-Validating Check:

    • Protocol: Every 30 minutes, inspect the outer glove. If the fingertips feel "tacky" or swollen, the solvent has compromised the matrix. Change both pairs immediately.

    • Why? Tackiness indicates solvation of the polymer, meaning the chemical barrier is now permeable.

Respiratory & Eye Defense
  • Eyes: Chemical Splash Goggles (Indirect Vent) are non-negotiable. Safety glasses with side shields are insufficient due to the risk of airborne dust entering the eye and causing severe irritation/corneal opacity.

  • Lungs:

    • Solid Handling: Work within a Fume Hood.[2][3] If weighing outside a hood is unavoidable (not recommended), use a P95/P100 particulate respirator .

    • Solution Handling: Fume hood is mandatory to capture solvent vapors which may carry the compound.

Part 3: Operational Protocols

Visual Workflow: Safe Weighing & Transfer

WeighingProtocol cluster_0 Critical Safety Zone (Fume Hood) Start Start: Weighing Prep Check Check Airflow (Face Velocity > 0.5 m/s) Start->Check Static Neutralize Static (Antistatic Gun/Bar) Check->Static Weigh Transfer Solid (Use Plastic Spatula) Static->Weigh Clean Decon Balance (Wet Wipe - No Dust) Weigh->Clean

Caption: Operational workflow for weighing electrostatic hazardous solids. Note the emphasis on static neutralization to prevent aerosolization.

Step-by-Step Handling Procedure
  • Engineering Control Setup:

    • Ensure Fume Hood face velocity is between 0.3 – 0.5 m/s . High velocity (>0.6 m/s) can create turbulence, blowing the lightweight powder out of the weigh boat.

    • Why? Imidazole dicarbonitriles are often fluffy solids. Turbulence is an exposure risk.

  • Weighing:

    • Do not use metal spatulas if possible; they generate static. Use PTFE (Teflon) coated or antistatic plastic spatulas.

    • Place a damp paper towel next to the balance (inside the hood) to locally increase humidity and reduce static charge.

    • Self-Validation: If powder "jumps" from the spatula, stop. Use an ionizing gun or wait for the static to dissipate.

  • Reaction Setup:

    • Dissolve the solid immediately. Once in solution, the risk of inhalation drops, but the risk of skin absorption increases (due to the solvent carrier).

    • Label all flasks clearly with "TOXIC - NITRILE" .

Part 4: Emergency Response & Disposal

Emergency Summary Table
ScenarioImmediate ActionSecondary ActionMedical Focus
Skin Contact Brush off dry solid first, then wash with soap/water for 15 mins.Do not use solvent (ethanol/acetone) to clean skin; it accelerates absorption.Monitor for signs of cyanide poisoning (dizziness, rapid breathing).
Eye Contact Irrigate immediately for 15-20 mins. Hold eyelids open.Transport to ER.Assess for corneal burns.
Inhalation Move to fresh air.[1][4][5]If breathing is labored, administer oxygen (trained personnel only).Monitor O2 saturation.
Spill (Solid) Do not sweep dry. Cover with wet paper towels to dampen.Scoop into hazardous waste container.Prevent dust generation.[6]
Decontamination & Disposal

The "Bleach Destruction" Myth: While bleach (sodium hypochlorite) is often used to oxidize cyanides, do not mix this compound directly with concentrated bleach without pH control. Acidic byproducts can generate HCN.

  • Recommended Decon:

    • Wipe surfaces with a mild detergent solution (soap and water) to physically remove the organic material.

    • Collect all wipes as Hazardous Solid Waste .

    • Rinse the area with water.[4][6][7]

  • Waste Stream:

    • Segregate as "Toxic Organic Waste" .

    • Do not combine with acidic waste streams (risk of hydrolysis).

References

  • Fisher Scientific. (2025).[8] Safety Data Sheet: 4,5-Dicyanoimidazole (Analogous Hazard Data). Retrieved from

  • Centers for Disease Control and Prevention (CDC). (2024). Chemical Emergency Response: Get Away, Get Clean, Get Help. Retrieved from

  • Glove Compatibility Data. (2023). Nitrile Glove Chemical Resistance Guide. Retrieved from

  • Apollo Scientific. (2023). 1H-Imidazole-4,5-dicarbonitrile Safety Data Sheet. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.